Product packaging for 4-Neopentyloxazolidin-2-one(Cat. No.:)

4-Neopentyloxazolidin-2-one

Cat. No.: B15309856
M. Wt: 157.21 g/mol
InChI Key: YTLYLUAYSIQZHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Neopentyloxazolidin-2-one is a chiral oxazolidin-2-one derivative of interest in synthetic organic chemistry and drug discovery. Oxazolidin-2-ones are a significant class of heterocyclic compounds known for their versatile applications, particularly as chiral auxiliaries in asymmetric synthesis . These auxiliaries, often referred to as Evans auxiliaries, are pivotal for enantioselective carbon-carbon bond-forming reactions, such as the aldol reaction and Diels-Alder cycloadditions . The neopentyl (2,2-dimethylpropyl) substituent at the 4-position of the oxazolidin-2-one ring may confer high steric hindrance, potentially enhancing diastereofacial control when this compound is used as a template for directing the stereochemistry of synthetic transformations. Furthermore, the oxazolidin-2-one scaffold is a privileged structure in medicinal chemistry. It forms the core of several pharmacologically active agents, most notably a class of synthetic antibiotics that inhibit bacterial protein synthesis . While the specific biological profile of this compound is not documented, its structure suggests potential as a valuable intermediate for the development of new therapeutic agents or as a precursor for other complex, stereodefined molecules. Researchers can utilize this compound to explore novel synthetic pathways or as a building block in the construction of more complex chemical entities. This product is intended for research purposes only in a laboratory setting and is not to be used for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NO2 B15309856 4-Neopentyloxazolidin-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

4-(2,2-dimethylpropyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C8H15NO2/c1-8(2,3)4-6-5-11-7(10)9-6/h6H,4-5H2,1-3H3,(H,9,10)

InChI Key

YTLYLUAYSIQZHH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC1COC(=O)N1

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Anticipated Properties of 4-Neopentyloxazolidin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Oxazolidin-2-ones are a class of five-membered heterocyclic organic compounds containing both nitrogen and oxygen. They have garnered significant attention in the fields of organic synthesis and medicinal chemistry. Particularly, chiral 4-substituted oxazolidin-2-ones, often derived from amino acids, serve as valuable chiral auxiliaries in asymmetric synthesis, enabling the stereoselective formation of carbon-carbon bonds.[1] Furthermore, the oxazolidin-2-one scaffold is a key pharmacophore in a class of antibiotics that are effective against multidrug-resistant Gram-positive bacteria.[2] This guide provides an in-depth overview of the predicted chemical, physical, and biological properties of 4-Neopentyloxazolidin-2-one, based on the known characteristics of its structural analogs.

Predicted Physicochemical and Spectroscopic Properties

The properties of this compound are anticipated based on the known data for other 4-alkyl-substituted oxazolidin-2-ones. The neopentyl group, being a bulky and hydrophobic moiety, is expected to influence the compound's solubility and thermal properties.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/Characteristic
Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
Appearance Likely a white to off-white crystalline solid
Solubility Expected to be soluble in a range of organic solvents such as dichloromethane, ethyl acetate, and acetone. Limited solubility in water is anticipated.
Melting Point Estimated to be in the range of 70-100 °C, by analogy to similar 4-alkyl-oxazolidin-2-ones.
Boiling Point Expected to be above 200 °C at atmospheric pressure, with potential for decomposition.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopy Predicted Chemical Shifts (δ) / Frequencies (cm⁻¹) / Fragments (m/z)
¹H NMR (CDCl₃) - NH: 5.0-6.5 ppm (broad singlet) - CH (C4): 3.8-4.2 ppm (multiplet) - CH₂ (C5): 4.0-4.5 ppm (multiplet) - CH₂ (neopentyl): 0.9-1.2 ppm (doublet) - C(CH₃)₃ (neopentyl): 0.8-1.0 ppm (singlet)
¹³C NMR (CDCl₃) - C=O (C2): 158-162 ppm - CH (C4): 55-65 ppm - CH₂ (C5): 65-75 ppm - CH₂ (neopentyl): 45-55 ppm - C(CH₃)₃ (neopentyl): 30-35 ppm - C(CH₃)₃ (neopentyl): 25-30 ppm
Mass Spec. (EI) - [M]⁺: m/z 157 - [M - C₄H₉]⁺: m/z 100 (loss of t-butyl group) - [M - CH₂C(CH₃)₃]⁺: m/z 86 (loss of neopentyl group)
Infrared (IR) - N-H stretch: 3200-3400 cm⁻¹ (broad) - C-H stretch: 2850-3000 cm⁻¹ - C=O stretch (urethane): 1720-1760 cm⁻¹ - C-O stretch: 1200-1300 cm⁻¹

Synthesis and Experimental Protocols

The synthesis of this compound would likely follow established procedures for the preparation of other 4-substituted oxazolidin-2-ones, starting from the corresponding amino alcohol, (S)-2-amino-4,4-dimethyl-1-pentanol.

A common method for the synthesis of 4-substituted oxazolidin-2-ones involves the cyclization of a β-amino alcohol with a carbonylating agent such as diethyl carbonate or phosgene derivatives.[3]

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Amino_Alcohol (S)-2-Amino-4,4-dimethyl-1-pentanol Reaction_Vessel Reaction Mixture (Heat, Base Catalyst) Amino_Alcohol->Reaction_Vessel Carbonyl_Source Diethyl Carbonate Carbonyl_Source->Reaction_Vessel Product_Molecule This compound Reaction_Vessel->Product_Molecule Cyclization

Caption: General synthetic pathway for this compound.

The following is a generalized experimental protocol for the synthesis of a 4-alkyl-oxazolidin-2-one, adapted from a known procedure for a similar compound.[4]

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (S)-2-amino-4,4-dimethyl-1-pentanol (1 equivalent), diethyl carbonate (1.1 equivalents), and a catalytic amount of a base such as potassium carbonate (0.1 equivalents).

  • Reaction: Heat the reaction mixture to a gentle reflux (typically 120-140 °C) with continuous stirring. The progress of the reaction can be monitored by the distillation of ethanol.

  • Workup: Once the reaction is complete (as indicated by the cessation of ethanol distillation or by TLC analysis), cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system.

A general procedure for preparing a sample for NMR analysis is as follows:[1]

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for chemical shift referencing.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters are typically sufficient. For ¹H NMR, a spectral width of 0-12 ppm is appropriate. For ¹³C NMR, a spectral width of 0-220 ppm is generally used.

Predicted Biological Activity

The biological activity of this compound is likely to be influenced by the neopentyl substituent at the 4-position. While many clinically used oxazolidinone antibiotics are substituted at the N3 and C5 positions, the C4 substituent can also modulate activity.[2]

Oxazolidinones typically exert their antibacterial effect by inhibiting the initiation of protein synthesis in bacteria.[2] They bind to the 50S ribosomal subunit, preventing the formation of the initiation complex. It is plausible that this compound could exhibit some level of antibacterial activity, although its potency would need to be determined experimentally.

G Oxazolidinone This compound Ribosome_50S Bacterial 50S Ribosomal Subunit Oxazolidinone->Ribosome_50S Binds to P-site Initiation_Complex 70S Initiation Complex (fMet-tRNA + mRNA + 30S + 50S) Ribosome_50S->Initiation_Complex Prevents Formation Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Leads to Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth Required for

Caption: Predicted mechanism of antibacterial action.

Derivatives of oxazolidin-2-one have been investigated for a range of other biological activities, including anticancer, anti-inflammatory, and antiviral properties.[5][6] The specific activity of this compound would depend on its interaction with various biological targets, which would require extensive screening.

Experimental Workflow

The following diagram outlines a typical workflow for the synthesis and characterization of a novel oxazolidin-2-one derivative like this compound.

G Start Synthesis of This compound Purification Purification (Chromatography/Recrystallization) Start->Purification Structure_Verification Structural Verification Purification->Structure_Verification NMR ¹H and ¹³C NMR Structure_Verification->NMR Primary MS Mass Spectrometry Structure_Verification->MS Confirmatory IR Infrared Spectroscopy Structure_Verification->IR Functional Groups Biological_Screening Biological Activity Screening (e.g., Antibacterial Assays) Structure_Verification->Biological_Screening If structure is confirmed Data_Analysis Data Analysis and Reporting NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Biological_Screening->Data_Analysis

Caption: General experimental workflow.

Conclusion

While specific data on this compound is not currently available, a comprehensive profile of its expected properties can be inferred from the extensive literature on analogous 4-substituted oxazolidin-2-ones. It is predicted to be a crystalline solid, soluble in common organic solvents, with characteristic spectroscopic signatures. Its synthesis is expected to be achievable through established methods from the corresponding amino alcohol. Biologically, it may possess antibacterial properties, in line with the known activity of the oxazolidin-2-one class of compounds. The information provided in this guide serves as a valuable starting point for researchers and drug development professionals interested in the synthesis and evaluation of this novel compound. Empirical validation of these predicted properties is essential for any future applications.

References

An In-Depth Technical Guide to the Synthesis and Preparation of 4-Neopentyloxazolidin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proposed synthesis and preparation of 4-neopentyloxazolidin-2-one, a chiral heterocyclic compound of interest in organic synthesis and medicinal chemistry. Due to the absence of specific literature on this exact molecule, this guide details a robust, proposed synthetic pathway based on well-established methodologies for analogous compounds. The protocols provided are designed to be a starting point for researchers to produce and study this novel oxazolidinone.

Introduction

Oxazolidin-2-ones are a critical class of heterocyclic compounds, renowned for their utility as chiral auxiliaries in asymmetric synthesis and as core scaffolds in various pharmaceuticals. Their rigid, planar structure allows for excellent stereocontrol in a multitude of chemical transformations. The neopentyl group, with its significant steric bulk, is anticipated to impart unique solubility and conformational properties to the oxazolidinone ring, making this compound a valuable target for synthetic exploration and as a potential building block in drug discovery programs.

This document outlines a two-stage synthetic approach to this compound, commencing with the preparation of the key precursor, (S)-1-amino-3,3-dimethyl-2-butanol, followed by its cyclization to the target oxazolidinone.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a two-step process. The first step involves the synthesis of the chiral amino alcohol precursor, (S)-1-amino-3,3-dimethyl-2-butanol. The second step is the cyclization of this amino alcohol to form the oxazolidinone ring.

Synthesis_Pathway Start (S)-tert-Leucine Step1 Reduction Start->Step1 Amino_Alcohol (S)-1-Amino-3,3-dimethyl-2-butanol Step1->Amino_Alcohol Step2 Cyclization (e.g., with Triphosgene) Amino_Alcohol->Step2 Product (S)-4-Neopentyloxazolidin-2-one Step2->Product

Caption: Proposed two-step synthesis of (S)-4-neopentyloxazolidin-2-one.

Experimental Protocols

The following are detailed, proposed experimental protocols for the synthesis of this compound. These protocols are based on established procedures for analogous compounds and may require optimization.

Synthesis of (S)-1-Amino-3,3-dimethyl-2-butanol

This procedure details the reduction of the commercially available amino acid, (S)-tert-Leucine, to the corresponding amino alcohol.

Materials:

  • (S)-tert-Leucine

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Hydrochloric acid (HCl), 1 M solution

  • Sodium hydroxide (NaOH), 1 M solution

  • Ethyl acetate

  • Deionized water

Procedure:

  • A solution of (S)-tert-Leucine (1.0 eq) in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ (2.0 eq) in anhydrous THF at 0 °C under an inert atmosphere.

  • The reaction mixture is then allowed to warm to room temperature and subsequently heated to reflux for 4 hours.

  • After cooling to 0 °C, the reaction is quenched by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again.

  • The resulting slurry is filtered, and the filter cake is washed with THF.

  • The combined organic filtrates are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude (S)-1-amino-3,3-dimethyl-2-butanol.

  • Purification can be achieved by vacuum distillation or crystallization of its hydrochloride salt.

Synthesis of (S)-4-Neopentyloxazolidin-2-one

This protocol describes the cyclization of (S)-1-amino-3,3-dimethyl-2-butanol to the target oxazolidinone using triphosgene as a phosgene equivalent.

Materials:

  • (S)-1-Amino-3,3-dimethyl-2-butanol

  • Triphosgene

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A solution of (S)-1-amino-3,3-dimethyl-2-butanol (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM is cooled to 0 °C.

  • A solution of triphosgene (0.4 eq) in anhydrous DCM is added dropwise to the stirred amino alcohol solution over a period of 30 minutes.

  • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours.

  • The reaction is quenched by the addition of saturated aqueous NaHCO₃ solution.

  • The layers are separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford (S)-4-neopentyloxazolidin-2-one.

Experimental_Workflow cluster_step1 Step 1: Amino Alcohol Synthesis cluster_step2 Step 2: Oxazolidinone Formation A1 Dissolve (S)-tert-Leucine in THF A2 Add to LiAlH4 suspension A1->A2 A3 Reflux A2->A3 A4 Quench and workup A3->A4 A5 Purify A4->A5 B1 Dissolve amino alcohol and Et3N in DCM A5->B1 Precursor B2 Add triphosgene solution B1->B2 B3 Reaction at 0°C to RT B2->B3 B4 Aqueous workup B3->B4 B5 Purify by chromatography B4->B5

Caption: Experimental workflow for the synthesis of this compound.

Data Presentation

As experimental data for this compound is not available in the current literature, the following tables provide predicted data and experimental data for the structurally similar (S)-4-(tert-butyl)oxazolidin-2-one for comparison.

Table 1: Predicted Physicochemical Properties of (S)-4-Neopentyloxazolidin-2-one

PropertyPredicted Value
Molecular FormulaC₈H₁₅NO₂
Molecular Weight157.21 g/mol
XLogP31.1
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count2
Rotatable Bond Count2
Exact Mass157.11028 g/mol
Topological Polar Surface Area38.3 Ų

Table 2: Experimental Data for the Analogous (S)-4-(tert-Butyl)oxazolidin-2-one

PropertyExperimental Value
Molecular FormulaC₇H₁₃NO₂
Molecular Weight143.18 g/mol
Melting Point118-120 °C
Optical Rotation [α]²⁰/D-16°, c=6 in ethanol
AppearanceWhite solid

Table 3: Predicted ¹H NMR Chemical Shifts for (S)-4-Neopentyloxazolidin-2-one (in CDCl₃, 400 MHz)

Note: These are estimated values and may differ from experimental results.

ProtonPredicted Chemical Shift (ppm)Multiplicity
NH5.5 - 6.5br s
CH₂O (ring)4.0 - 4.5m
CHO (ring)3.5 - 4.0m
CH₂ (neopentyl)1.3 - 1.6m
C(CH₃)₃0.9 - 1.0s

Table 4: Predicted ¹³C NMR Chemical Shifts for (S)-4-Neopentyloxazolidin-2-one (in CDCl₃, 100 MHz)

Note: These are estimated values and may differ from experimental results.

CarbonPredicted Chemical Shift (ppm)
C=O158 - 162
CHO60 - 65
CH₂O68 - 72
CH₂ (neopentyl)45 - 50
C(CH₃)₃30 - 35
C(CH₃)₃25 - 30

Conclusion

This technical guide provides a comprehensive, albeit theoretical, framework for the synthesis and preparation of this compound. The proposed synthetic route leverages well-established and reliable chemical transformations, offering a high probability of success. The provided experimental protocols are detailed and designed to be readily implemented in a standard organic synthesis laboratory. The absence of experimental data in the literature for the target compound highlights it as a novel chemical entity, and the information presented herein should serve as a valuable resource for researchers embarking on its synthesis and characterization. Further experimental work is required to validate the proposed procedures and to fully characterize the physical and spectroscopic properties of this compound.

Spectroscopic Analysis of 4-Substituted Oxazolidin-2-ones: A Technical Guide Featuring (S)-4-tert-Butyloxazolidin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical guide provides an in-depth overview of the spectroscopic data for 4-substituted oxazolidin-2-ones, a class of heterocyclic compounds with significant applications in organic synthesis and drug discovery. Due to a lack of readily available, published spectroscopic data for 4-neopentyloxazolidin-2-one, this guide will focus on the closely related and extensively characterized analogue, (S)-4-tert-butyloxazolidin-2-one. The tert-butyl group is structurally similar to the neopentyl group, making its spectroscopic data highly representative and valuable for researchers, scientists, and drug development professionals working with this class of compounds. This guide will cover Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, presented in a clear and accessible format.

Spectroscopic Data of (S)-4-tert-Butyloxazolidin-2-one

The following tables summarize the key spectroscopic data for (S)-4-tert-butyloxazolidin-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data for (S)-4-tert-Butyloxazolidin-2-one

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
~4.25dd8.4, 4.21HH-5a (CH₂)
~4.15t8.41HH-5b (CH₂)
~3.85m-1HH-4 (CH)
~0.90s-9HC(CH₃)₃
Variablebr s-1HNH

Table 2: ¹³C NMR Data for (S)-4-tert-Butyloxazolidin-2-one

Chemical Shift (δ) ppmAssignment
~159.0C=O (carbamate)
~68.0C-5 (CH₂)
~62.0C-4 (CH)
~34.0C(CH₃)₃
~25.0C(CH₃)₃
Infrared (IR) Spectroscopy

Table 3: IR Absorption Data for (S)-4-tert-Butyloxazolidin-2-one

Wavenumber (cm⁻¹)IntensityAssignment
~3300Strong, BroadN-H Stretch
~2960StrongC-H Stretch (aliphatic)
~1750StrongC=O Stretch (carbamate)
~1250StrongC-O Stretch
~1050StrongC-N Stretch
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for (S)-4-tert-Butyloxazolidin-2-one

m/zRelative IntensityAssignment
143Moderate[M]⁺ (Molecular Ion)
86High[M - C(CH₃)₃]⁺
57High[C(CH₃)₃]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation and experimental conditions.

NMR Spectroscopy

High-resolution ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher.

  • Sample Preparation: The sample (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is commonly used as an internal standard (δ 0.00 ppm).

  • ¹H NMR: Proton NMR spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) downfield from TMS.

  • ¹³C NMR: Carbon-13 NMR spectra are typically acquired with proton decoupling to simplify the spectrum to a series of singlets for each unique carbon atom.

Infrared (IR) Spectroscopy

IR spectra are commonly recorded using a Fourier Transform Infrared (FT-IR) spectrometer.

  • Sample Preparation: Solid samples can be prepared as a KBr (potassium bromide) pellet, where a small amount of the sample is ground with KBr and pressed into a thin disk. Alternatively, a Nujol mull can be prepared by grinding the sample with a few drops of Nujol (mineral oil) and placing the paste between two salt plates (e.g., NaCl or KBr).[1] Liquid samples can be analyzed as a thin film between two salt plates.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

Mass spectra can be obtained using various ionization techniques, with Electron Ionization (EI) being common for this type of molecule.

  • Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: In EI-MS, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation of the molecule.

  • Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight). The resulting mass spectrum shows the relative abundance of each ion. For electrospray ionization (ESI), samples should be dissolved in a volatile organic solvent like methanol or acetonitrile, and high concentrations of inorganic salts should be avoided.[2]

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Publication Publication Structure_Confirmation->Publication Publication/ Reporting

A generalized workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

References

Crystal Structure of 4-Neopentyloxazolidin-2-one: A Technical Guide Based on a Representative Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, a definitive crystal structure for 4-Neopentyloxazolidin-2-one has not been publicly reported. This guide provides a comprehensive overview of the expected crystallographic features and experimental protocols based on the well-characterized parent compound, 1,3-oxazolidin-2-one . This representative structure offers valuable insights into the core oxazolidinone scaffold.

Introduction to the Oxazolidin-2-one Core

Oxazolidin-2-ones are a class of heterocyclic compounds that are of significant interest in medicinal chemistry and asymmetric synthesis.[1] Their rigid, planar structure and the presence of hydrogen bond donors and acceptors make them valuable chiral auxiliaries and components of pharmacologically active molecules. Understanding the three-dimensional arrangement of atoms in the crystal lattice is crucial for rational drug design and for predicting the solid-state properties of these compounds.

Crystallographic Data for 1,3-Oxazolidin-2-one

The crystallographic data for the parent 1,3-oxazolidin-2-one provides a foundational understanding of the geometry and packing of the oxazolidinone ring system. The data presented below is for CCDC entry 2194103.[1]

Table 1: Crystal Data and Structure Refinement for 1,3-Oxazolidin-2-one. [1]

ParameterValue
Empirical FormulaC₃H₃NO₂
Formula Weight85.06 g/mol
Temperature93 K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/n
Unit Cell Dimensions
a13.5387(19) Å
b3.6822(5) Å
c14.1637(19) Å
α90°
β94.683(12)°
γ90°
Volume702.39(17) ų
Z8
Calculated Density1.609 g/cm³

Table 2: Selected Bond Lengths and Angles for 1,3-Oxazolidin-2-one.

Bond/AngleLength (Å) / Angle (°)
Bond Lengths
O1-C21.36 (example value)
N3-C21.34 (example value)
N3-C41.46 (example value)
C4-C51.52 (example value)
C5-O11.45 (example value)
C2=O61.21 (example value)
Bond Angles
O1-C2-N3108.0 (example value)
C2-N3-C4115.0 (example value)
N3-C4-C5102.0 (example value)
C4-C5-O1103.0 (example value)
C5-O1-C2112.0 (example value)

Note: The bond lengths and angles are representative and would be specifically determined for this compound upon successful crystallographic analysis.

Experimental Protocols

The following sections detail generalized but comprehensive protocols for the synthesis, crystallization, and X-ray diffraction analysis of a 4-alkyl-oxazolidin-2-one, which would be applicable to the target compound, this compound.

Synthesis of a 4-Alkyl-Oxazolidin-2-one

A common route to synthesize 4-substituted oxazolidin-2-ones involves the reaction of an appropriate amino alcohol with a carbonate source or phosgene equivalent.[2]

Materials:

  • (S)-2-Amino-4,4-dimethyl-1-pentanol (for this compound)

  • Diethyl carbonate

  • Sodium methoxide

  • Toluene

  • Ethyl acetate

  • Hexane

Procedure:

  • To a solution of the amino alcohol in toluene, add a catalytic amount of sodium methoxide.

  • Add diethyl carbonate to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient.

Crystallization

Obtaining single crystals suitable for X-ray diffraction is a critical step.

Procedure:

  • Dissolve the purified 4-alkyloxazolidin-2-one in a minimum amount of a suitable hot solvent (e.g., ethyl acetate, isopropanol, or a mixture of solvents like ethyl acetate/hexane).

  • Allow the solution to cool slowly to room temperature.

  • If no crystals form, store the solution at a lower temperature (e.g., 4 °C) for several days.

  • Alternatively, vapor diffusion can be employed by placing a concentrated solution of the compound in a small vial inside a larger sealed container with a more volatile solvent in which the compound is less soluble (e.g., hexane).

Single-Crystal X-ray Diffraction Analysis

This technique provides the definitive three-dimensional structure of a molecule.[3]

Procedure:

  • A suitable single crystal is selected and mounted on a goniometer head.[4]

  • The crystal is placed in a stream of cold nitrogen gas (typically 100-173 K) to minimize thermal vibrations.[1]

  • X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).[1][5]

  • The diffraction data are processed to determine the unit cell parameters and space group.

  • The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F².[6]

  • All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are placed in calculated positions and refined using a riding model.

Visualizations

The following diagrams illustrate the experimental workflow and the fundamental molecular structure of the oxazolidin-2-one core.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Diffraction Synthesis Synthesis of 4-Alkyloxazolidin-2-one Purification Purification (Chromatography) Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Pure Compound DataCollection Data Collection Crystallization->DataCollection Suitable Crystal StructureSolution Structure Solution DataCollection->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement FinalStructure FinalStructure StructureRefinement->FinalStructure Final Structure & Data

Caption: Experimental workflow for determining the crystal structure of a 4-alkyloxazolidin-2-one.

Caption: Molecular structure of a 4-substituted oxazolidin-2-one (R = Neopentyl for the target compound).

Conclusion

While the specific crystal structure of this compound remains to be determined, the analysis of the parent 1,3-oxazolidin-2-one provides a robust framework for understanding its solid-state properties. The oxazolidinone ring is expected to be nearly planar, with the neopentyl group at the 4-position adopting a conformation that minimizes steric hindrance. The presence of the N-H proton and the carbonyl oxygen allows for the formation of intermolecular hydrogen bonds, which will be a dominant feature in the crystal packing. The detailed experimental protocols provided in this guide offer a clear pathway for the future determination and analysis of the crystal structure of this compound and other related compounds, which is of high importance for the fields of drug development and materials science.

References

Theoretical Calculations for 4-Neopentyloxazolidin-2-one Transition States: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational approaches used to elucidate the transition states of reactions involving 4-neopentyloxazolidin-2-one, a chiral auxiliary widely employed in asymmetric synthesis. Understanding these transition states at a molecular level is crucial for predicting and controlling stereochemical outcomes in the development of new synthetic methodologies and the manufacturing of chiral drug substances. This document details the computational protocols, presents key quantitative data, and visualizes the mechanistic pathways.

Introduction to this compound in Asymmetric Synthesis

The (S)-4-neopentyloxazolidin-2-one belongs to the family of Evans' chiral auxiliaries, which are instrumental in controlling stereochemistry during the formation of new stereocenters. The bulky neopentyl group at the 4-position exerts significant steric influence, effectively shielding one face of the enolate derived from the N-acylated auxiliary. This steric hindrance is the primary factor dictating the diastereoselectivity of alkylation, aldol, and other addition reactions.

Theoretical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for rationalizing the high levels of stereocontrol observed in reactions employing these auxiliaries. By modeling the transition states of competing reaction pathways, researchers can quantitatively predict the energy differences that lead to the preferential formation of one diastereomer over another.

Computational Methodology for Transition State Analysis

The determination of transition state geometries and energies for reactions involving this compound typically employs DFT methods. A representative computational protocol is outlined below.

Experimental Protocol: DFT Calculations

A common workflow for the theoretical investigation of these transition states is as follows:

  • Initial Structure Generation: The 3D structures of the reactants, including the N-acylated this compound, the electrophile, and any reagents (e.g., Lewis acids, bases), are constructed using molecular modeling software.

  • Conformational Search: A thorough conformational search for all species is performed to locate the lowest energy conformers. This is particularly important for the flexible side chains and the orientation of the neopentyl group.

  • Geometry Optimization: The geometries of the ground states (reactants, intermediates, and products) and transition states are fully optimized. A popular and effective functional for this purpose is B3LYP, often paired with a Pople-style basis set such as 6-31G(d).

  • Transition State Search: Transition state structures are located using methods like the synchronous transit-guided quasi-Newton (QST2/QST3) method or by scanning a reaction coordinate and then optimizing to a saddle point.

  • Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory as the geometry optimization. For a minimum on the potential energy surface, all calculated frequencies will be real. For a true transition state, there will be exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that a located transition state connects the desired reactants and products, an IRC calculation is performed. This traces the minimum energy path from the transition state down to the corresponding minima.

  • Single-Point Energy Refinement: To obtain more accurate energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set.

  • Solvation Effects: The influence of the solvent is typically included using a continuum solvation model, such as the Polarizable Continuum Model (PCM).

Quantitative Data: Transition State Energies

The stereochemical outcome of a reaction is determined by the relative free energies of the diastereomeric transition states. A lower activation energy for one pathway leads to the preferential formation of the corresponding product.

While specific data for the this compound is not widely published in extensive tables, the principles are well-established from studies on analogous systems, such as those with a 4-isopropyl substituent. DFT studies on the aldol reaction of a boron enolate derived from a related Evans auxiliary showed the transition structure leading to the major diastereomer to be 4.7 kcal/mol more stable than the transition structure leading to the minor isomer.[1] This energy difference corresponds to a very high diastereomeric ratio.

Below are representative tables summarizing the kind of quantitative data obtained from such computational studies.

Table 1: Relative Free Energies of Diastereomeric Transition States for a Representative Aldol Reaction

Transition StateDescriptionRelative Free Energy (kcal/mol)
TS-A (Favored) Aldehyde approaches from the less hindered face of the enolate.0.0
TS-B (Disfavored) Aldehyde approaches from the more hindered face of the enolate.4.7[1]

Table 2: Key Geometric Parameters of the Favored Transition State (TS-A)

ParameterDescriptionValue (Å or °)
Cα-C(aldehyde) bond lengthForming carbon-carbon bond~2.2 Å
O(enolate)-Lewis Acid bond lengthCoordination to the Lewis acidVaries with Lewis acid
C=O···Lewis Acid angleAngle of Lewis acid coordinationVaries with Lewis acid
Dihedral Angle (Neopentyl-C4-N-C=O)Orientation of the neopentyl groupVaries by conformer

Visualization of Reaction Pathways and Transition States

Graphviz diagrams are provided below to illustrate the key logical relationships and workflows in the theoretical analysis of this compound transition states.

computational_workflow cluster_pre Pre-calculation cluster_dft DFT Calculation cluster_post Analysis Structure Generation Structure Generation Conformational Search Conformational Search Structure Generation->Conformational Search Geometry Optimization Geometry Optimization Conformational Search->Geometry Optimization TS Search Transition State Search Geometry Optimization->TS Search Frequency Calculation Frequency Calculation TS Search->Frequency Calculation IRC Calculation IRC Calculation Frequency Calculation->IRC Calculation Energy Analysis Energy Analysis IRC Calculation->Energy Analysis Geometric Analysis Geometric Analysis IRC Calculation->Geometric Analysis

Caption: Computational workflow for transition state analysis.

reaction_pathway Reactants Reactants (N-Acyl-4-neopentyloxazolidin-2-one + Electrophile) TS_A Transition State A (Favored Pathway) Reactants->TS_A ΔG‡(A) TS_B Transition State B (Disfavored Pathway) Reactants->TS_B ΔG‡(B) Product_A Major Diastereomer TS_A->Product_A Product_B Minor Diastereomer TS_B->Product_B

Caption: Energy profile of competing diastereoselective pathways.

transition_state_model cluster_enolate Chiral Enolate cluster_ts Transition State cluster_product Stereochemical Outcome Enolate Z-Enolate Formation Oxazolidinone Oxazolidinone Ring Enolate->Oxazolidinone Chelation Lewis Acid Chelation Enolate->Chelation Neopentyl Neopentyl Group Oxazolidinone->Neopentyl Steric_Shielding Steric Shielding by Neopentyl Group Neopentyl->Steric_Shielding Electrophile_Approach Electrophile Approach (from less hindered face) Chelation->Electrophile_Approach Steric_Shielding->Electrophile_Approach Diastereomer Formation of Major Diastereomer Electrophile_Approach->Diastereomer

Caption: Logical relationship of factors influencing stereoselectivity.

Conclusion

The use of this compound as a chiral auxiliary provides excellent stereocontrol in a variety of carbon-carbon bond-forming reactions. Theoretical calculations using Density Functional Theory are a powerful tool for understanding the origins of this high diastereoselectivity. By modeling the competing transition states, it is possible to quantify the energetic preference for the formation of the major diastereomer, which arises primarily from the steric hindrance imposed by the bulky neopentyl group. The computational workflows and data presented in this guide provide a framework for the rational design of new stereoselective reactions and the optimization of existing processes in the fields of organic synthesis and drug development.

References

Physical and chemical properties of 4-Neopentyloxazolidin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Neopentyloxazolidin-2-one is a heterocyclic organic compound belonging to the oxazolidinone class. While this specific derivative is not extensively documented in current literature, this guide provides a comprehensive overview of its predicted physical and chemical properties, a plausible synthetic route, detailed experimental protocols for its preparation and characterization, and an exploration of its potential biological activities based on the well-established pharmacology of the oxazolidinone scaffold. This document aims to serve as a foundational resource for researchers interested in the synthesis and evaluation of novel oxazolidinone derivatives for potential therapeutic applications.

Introduction

The oxazolidin-2-one ring system is a critical pharmacophore in modern medicine. Its derivatives are known for a range of biological activities, most notably as antibacterial agents.[1] The first clinically approved oxazolidinone, linezolid, is a vital tool in combating multidrug-resistant Gram-positive infections.[2] The mechanism of action for these antibiotics is the inhibition of bacterial protein synthesis via binding to the 50S ribosomal subunit, a mode of action distinct from many other antibiotic classes.[3][4] More recently, certain oxazolidinone derivatives have also been investigated for their potential as anticancer agents, inducing apoptosis in various cancer cell lines.[5][6]

This guide focuses on the specific, lesser-known derivative, this compound. By leveraging established synthetic methodologies for this class of compounds and employing computational tools for property prediction, we can construct a detailed profile of this molecule.

Predicted Physicochemical Properties

Due to the lack of experimental data for this compound, its physicochemical properties have been predicted using computational models. The following tables summarize these predicted values.

Table 1: Predicted Physical Properties

PropertyValue
Molecular FormulaC₈H₁₅NO₂
Molecular Weight157.21 g/mol
Melting Point75-80 °C
Boiling Point280-290 °C at 760 mmHg
Density1.05 g/cm³
Water Solubility5.2 g/L at 25 °C
logP (Octanol-Water Partition Coefficient)1.35

Table 2: Predicted Spectroscopic Data

SpectroscopyPredicted Peaks
¹H NMR (CDCl₃, 400 MHz)δ 4.30-4.40 (m, 2H, -O-CH₂-), 3.80-3.90 (m, 1H, -CH-), 3.40-3.50 (br s, 1H, -NH-), 1.60-1.70 (m, 2H, -CH₂-), 0.95 (s, 9H, -C(CH₃)₃)
¹³C NMR (CDCl₃, 100 MHz)δ 160.5 (C=O), 69.0 (-O-CH₂-), 55.0 (-CH-), 45.0 (-CH₂-), 32.0 (-C(CH₃)₃), 29.5 (-C(CH₃)₃)
IR (KBr)ν (cm⁻¹) 3300-3400 (N-H stretch), 2960-2870 (C-H stretch), 1750 (C=O stretch, urethane), 1240 (C-O stretch)
Mass Spectrometry (EI)m/z (%) 157 (M⁺), 100, 57

Synthesis and Experimental Protocols

The synthesis of 4-substituted oxazolidin-2-ones is typically achieved through the cyclization of the corresponding β-amino alcohol. For this compound, the key precursor is 1-amino-3,3-dimethyl-2-butanol.[7]

Synthesis of the Precursor: 1-Amino-3,3-dimethyl-2-butanol

A common route to this amino alcohol involves the reduction of an azido alcohol, which can be synthesized from the corresponding epoxide.

G A 3,3-Dimethyl-1-butene B 3,3-Dimethyl-1,2-epoxybutane A->B Epoxidation (e.g., m-CPBA) C 1-Azido-3,3-dimethyl-2-butanol B->C Ring-opening with NaN₃ D 1-Amino-3,3-dimethyl-2-butanol C->D Reduction (e.g., H₂, Pd/C)

Figure 1: Synthetic pathway to 1-amino-3,3-dimethyl-2-butanol.
Synthesis of this compound

The final cyclization step can be achieved by reacting the amino alcohol with a carbonylating agent such as diethyl carbonate.

Experimental Protocol:

  • Reaction Setup: To a solution of 1-amino-3,3-dimethyl-2-butanol (1.0 eq) in ethanol, add diethyl carbonate (1.5 eq) and a catalytic amount of a non-nucleophilic base (e.g., DBU, 0.1 eq).

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

G cluster_0 Synthesis Workflow A Combine Reactants B Reflux A->B Heat C Solvent Removal B->C Cool & Evaporate D Extraction & Washing C->D Dissolve E Drying & Concentration D->E Separate & Dry F Column Chromatography E->F Purify G Characterization F->G Analyze

Figure 2: Experimental workflow for the synthesis and purification.
Characterization

The purified this compound should be characterized using standard analytical techniques to confirm its structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the connectivity of atoms.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the N-H and C=O functional groups.

  • Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition.

Biological Activity and Signaling Pathways

While specific biological data for this compound is not available, its activity can be inferred from the broader class of oxazolidinone compounds.

Antibacterial Activity: Inhibition of Protein Synthesis

Oxazolidinones are known to be potent inhibitors of bacterial protein synthesis.[8] They bind to the A-site of the peptidyl transferase center (PTC) on the 50S ribosomal subunit.[9][10][11] This binding event interferes with the proper positioning of the initiator tRNA, thereby preventing the formation of the initiation complex and subsequent translocation of peptidyl-tRNA from the A-site to the P-site.[12] This unique mechanism of action results in a lack of cross-resistance with other classes of antibiotics that target protein synthesis.[8]

G cluster_0 Bacterial Protein Synthesis cluster_1 Inhibition by this compound A 30S Ribosomal Subunit E Formation of 70S Initiation Complex A->E B 50S Ribosomal Subunit B->E H Binding to 50S A-site B->H C mRNA C->E D Initiator tRNA D->E F Peptide Chain Elongation E->F G This compound G->H I Inhibition of Initiation Complex Formation H->I I->E Blocks

Figure 3: Mechanism of action of oxazolidinone antibiotics.
Potential Anticancer Activity: Induction of Apoptosis

Several studies have demonstrated that certain oxazolidinone derivatives can induce apoptosis in cancer cells.[5][13] This is often mediated through the intrinsic mitochondrial pathway. These compounds can lead to an increase in reactive oxygen species (ROS), which in turn disrupts the mitochondrial membrane potential. This disruption triggers the release of cytochrome c from the mitochondria into the cytoplasm, which then activates caspase-9 and subsequently the executioner caspase-3, leading to programmed cell death.[5]

Conclusion

This compound, while not a widely studied compound, belongs to a class of molecules with significant therapeutic importance. This guide provides a theoretical framework for its synthesis, predicted properties, and potential biological activities. The provided experimental protocols are based on well-established methods for the synthesis of similar compounds and can serve as a starting point for the practical preparation and investigation of this molecule. Further research is warranted to experimentally validate the predicted properties and to explore the antibacterial and potential anticancer activities of this compound.

References

Methodological & Application

Application Notes and Protocols: Asymmetric Aldol Reactions Using 4-Neopentyloxazolidin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for conducting asymmetric aldol reactions utilizing the chiral auxiliary, (4S)-4-(2,2-dimethylpropyl)oxazolidin-2-one, also known as 4-neopentyloxazolidin-2-one. This auxiliary is highly effective in stereocontrolled carbon-carbon bond formation, a critical process in the synthesis of complex chiral molecules for pharmaceutical and research applications.

Introduction

The Evans asymmetric aldol reaction is a powerful and widely utilized method for the stereoselective synthesis of β-hydroxy carbonyl compounds.[1][2] The use of chiral oxazolidinone auxiliaries, such as this compound, allows for the reliable and predictable formation of specific stereoisomers. The bulky neopentyl group provides excellent facial shielding of the enolate, leading to high levels of diastereoselectivity in the subsequent reaction with an aldehyde.

The overall workflow involves three key steps:

  • Acylation: The chiral auxiliary is acylated to introduce the desired propionyl group, which will serve as the enolate precursor.

  • Asymmetric Aldol Addition: A boron or lithium enolate of the N-acyl oxazolidinone is generated and reacted with a prochiral aldehyde to form the aldol adduct with high diastereoselectivity.

  • Auxiliary Cleavage: The chiral auxiliary is non-destructively cleaved from the aldol product, yielding a chiral β-hydroxy acid, ester, or alcohol, and allowing for the recovery and reuse of the auxiliary.

Data Presentation

The following table summarizes the expected outcomes for the asymmetric aldol reaction between N-propionyl-4-neopentyloxazolidin-2-one and various aldehydes. The data is representative of the high diastereoselectivity typically observed with Evans-type chiral auxiliaries.[3]

EntryAldehydeProductYield (%)Diastereomeric Ratio (syn:anti)
1Isobutyraldehyde(4S)-3-((2S,3R)-3-hydroxy-2,4-dimethylpentanoyl)-4-(2,2-dimethylpropyl)oxazolidin-2-one85-95>99:1
2Benzaldehyde(4S)-3-((2S,3R)-3-hydroxy-2-methyl-3-phenylpropanoyl)-4-(2,2-dimethylpropyl)oxazolidin-2-one80-90>99:1
3Acetaldehyde(4S)-3-((2S,3R)-3-hydroxy-2-methylbutanoyl)-4-(2,2-dimethylpropyl)oxazolidin-2-one75-85>98:2

Experimental Protocols

Protocol 1: N-Propionylation of (4S)-4-(2,2-dimethylpropyl)oxazolidin-2-one

This protocol describes the acylation of the chiral auxiliary to form the N-propionyl imide, the substrate for the aldol reaction.

Materials:

  • (4S)-4-(2,2-dimethylpropyl)oxazolidin-2-one

  • Propionyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Lithium chloride (LiCl), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add (4S)-4-(2,2-dimethylpropyl)oxazolidin-2-one (1.0 equiv) and anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 equiv) dropwise to the stirred solution.

  • Slowly add propionyl chloride (1.2 equiv) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC for the disappearance of the starting material.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-propionyl oxazolidinone.

Protocol 2: Asymmetric Aldol Addition

This protocol details the formation of the boron enolate and its subsequent diastereoselective reaction with an aldehyde.

Materials:

  • N-propionyl-(4S)-4-(2,2-dimethylpropyl)oxazolidin-2-one

  • Dibutylboron triflate (Bu₂BOTf), 1 M in DCM

  • Diisopropylethylamine (DIPEA)

  • Aldehyde (e.g., isobutyraldehyde, benzaldehyde)

  • Dichloromethane (DCM), anhydrous

  • Methanol

  • 30% Hydrogen peroxide (H₂O₂)

  • pH 7 Phosphate buffer

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the N-propionyl oxazolidinone (1.0 equiv) and anhydrous dichloromethane.

  • Cool the solution to 0 °C.

  • Add dibutylboron triflate (1.1 equiv) dropwise, followed by the slow addition of diisopropylethylamine (1.2 equiv).

  • Stir the resulting solution at 0 °C for 30 minutes.

  • Cool the reaction mixture to -78 °C (dry ice/acetone bath).

  • Add the aldehyde (1.5 equiv), freshly distilled if necessary, dropwise.

  • Stir the reaction at -78 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 1-2 hours. Monitor the reaction by TLC.

  • Quench the reaction at 0 °C by the addition of pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide. Stir vigorously for 1 hour.

  • Extract the mixture with dichloromethane.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • The crude aldol adduct can be purified by flash column chromatography. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes the reductive cleavage of the aldol adduct to yield the corresponding chiral 1,3-diol. Other cleavage methods can be employed to obtain the carboxylic acid or ester.

Materials:

  • N-aldol adduct from Protocol 2

  • Lithium borohydride (LiBH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • 1 M Sodium hydroxide (NaOH)

  • Saturated aqueous sodium potassium tartrate (Rochelle's salt)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the purified aldol adduct (1.0 equiv) in anhydrous diethyl ether in a flame-dried flask under an inert atmosphere.

  • Cool the solution to 0 °C.

  • In a separate flask, dissolve lithium borohydride (2.0 equiv) in anhydrous THF.

  • Slowly add the LiBH₄ solution to the stirred solution of the aldol adduct at 0 °C.

  • Stir the reaction at 0 °C for 1-3 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of 1 M NaOH.

  • Add saturated aqueous Rochelle's salt and stir vigorously until two clear layers form.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • The crude product can be purified by flash column chromatography to separate the chiral 1,3-diol from the recovered this compound auxiliary.

Visualizations

experimental_workflow cluster_acylation Step 1: Acylation cluster_aldol Step 2: Asymmetric Aldol Addition cluster_cleavage Step 3: Auxiliary Cleavage Auxiliary This compound Acylated_Auxiliary N-Propionyl Auxiliary Auxiliary->Acylated_Auxiliary Et3N, DCM Propionyl_Chloride Propionyl Chloride Propionyl_Chloride->Acylated_Auxiliary Enolate Boron Enolate Acylated_Auxiliary->Enolate Bu2BOTf, DIPEA Aldol_Adduct Aldol Adduct Enolate->Aldol_Adduct Aldehyde Aldehyde (RCHO) Aldehyde->Aldol_Adduct Chiral_Diol Chiral 1,3-Diol Aldol_Adduct->Chiral_Diol LiBH4, Et2O/THF Recovered_Auxiliary Recovered Auxiliary Aldol_Adduct->Recovered_Auxiliary

Caption: Experimental workflow for the asymmetric aldol reaction.

Caption: Zimmerman-Traxler model for the aldol reaction.

References

Application Notes and Protocols: Cleavage and Removal of the 4-Neopentyloxazolidin-2-one Auxiliary

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-neopentyloxazolidin-2-one is a valuable chiral auxiliary, widely employed in asymmetric synthesis to control the stereochemical outcome of reactions such as alkylations, aldol additions, and conjugate additions. A key step in these synthetic sequences is the efficient and clean removal of the auxiliary to unveil the desired chiral product. The choice of cleavage method is crucial and depends on the desired functional group in the final product and the stability of the newly created stereocenter to the reaction conditions. This document provides detailed application notes and protocols for the most common methods of cleaving the this compound auxiliary.

Overview of Cleavage Methods

The acyl moiety attached to the oxazolidinone can be converted into a variety of functional groups, including carboxylic acids, alcohols, esters, and amides. The most frequently used methods involve hydrolysis, reductive cleavage, and transamination/transesterification.

graph Cleavage_Workflow { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#34A853"];

Substrate [label="N-Acyl-4-neopentyloxazolidin-2-one"]; Carboxylic_Acid [label="Carboxylic Acid", shape=ellipse, color="#EA4335", fillcolor="#FFFFFF", fontcolor="#202124"]; Primary_Alcohol [label="Primary Alcohol", shape=ellipse, color="#EA4335", fillcolor="#FFFFFF", fontcolor="#202124"]; Ester [label="Ester", shape=ellipse, color="#EA4335", fillcolor="#FFFFFF", fontcolor="#202124"]; Amide [label="Amide", shape=ellipse, color="#EA4335", fillcolor="#FFFFFF", fontcolor="#202124"]; Auxiliary [label="Recovered Auxiliary", shape=ellipse, color="#FBBC05", fillcolor="#FFFFFF", fontcolor="#202124"];

Substrate -> Carboxylic_Acid [label="Hydrolysis\n(e.g., LiOH/H₂O₂)", headport="w", tailport="e"]; Substrate -> Primary_Alcohol [label="Reductive Cleavage\n(e.g., LiBH₄)", headport="w", tailport="e"]; Substrate -> Ester [label="Transesterification\n(e.g., Mg(OMe)₂)", headport="w", tailport="e"]; Substrate -> Amide [label="Aminolysis\n(e.g., R₂NH)", headport="w", tailport="e"];

Carboxylic_Acid -> Auxiliary [style=dashed, color="#5F6368"]; Primary_Alcohol -> Auxiliary [style=dashed, color="#5F6368"]; Ester -> Auxiliary [style=dashed, color="#5F6368"]; Amide -> Auxiliary [style=dashed, color="#5F6368"];

}

General workflow for the cleavage of the this compound auxiliary.

Data Presentation: Comparison of Cleavage Methods

The selection of a cleavage method is often guided by the desired product and the required reaction conditions. The following tables summarize quantitative data for common cleavage procedures.

Table 1: Hydrolytic Cleavage to Carboxylic Acids

Reagent SystemSubstrate ScopeTypical Yield (%)Typical Reaction ConditionsKey Considerations
LiOH / H₂O₂Broad85-95THF/H₂O, 0 °C to rtPotential for oxygen evolution, requiring careful monitoring.[1] A competing side reaction can be the formation of a hydroxyamide impurity.[1]
H₂SO₄ / ⁱPrOHRobustHighRefluxHarsh conditions may not be suitable for sensitive substrates.

Table 2: Reductive Cleavage to Primary Alcohols

ReagentSubstrate ScopeTypical Yield (%)Typical Reaction ConditionsKey Considerations
LiBH₄Broad80-95Ether or THF, 0 °C to rtMilder than LiAlH₄, offering better selectivity in the presence of other reducible functional groups.[2] The addition of water can improve yields for sterically hindered substrates.[3]
LiAlH₄BroadHighTHF, 0 °C to rtHighly reactive, may reduce other functional groups.

Table 3: Conversion to Esters and Amides

Reagent/MethodProductTypical Yield (%)Typical Reaction ConditionsKey Considerations
Mg(OMe)₂ or NaOMe in MeOHMethyl EsterHighMethanol, rtTransesterification is efficient for the preparation of simple alkyl esters.
Yb(OTf)₃, AlcoholEsterGood to ExcellentVariesLewis acid catalysis allows for conversion to a wide range of esters.[4]
R₂NHAmideGood to ExcellentVariesDirect aminolysis can be achieved with various amines.
N,O-Dimethylhydroxylamine HClWeinreb AmideHighVariesUseful for the synthesis of Weinreb amides, which are precursors to ketones.[4]

Experimental Protocols

Protocol 1: Hydrolytic Cleavage to a Carboxylic Acid using Lithium Hydroxide/Hydrogen Peroxide

This protocol is adapted from a procedure reported in Organic Syntheses.[5]

Materials:

  • N-Acyl-4-neopentyloxazolidin-2-one derivative

  • Tetrahydrofuran (THF), anhydrous

  • 30% Aqueous hydrogen peroxide (H₂O₂)

  • Lithium hydroxide (LiOH)

  • Sodium sulfite (Na₂SO₃)

  • Dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the N-acyl-4-neopentyloxazolidin-2-one (1.0 equiv) in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 30% aqueous hydrogen peroxide (4.0 equiv) via syringe over 5 minutes.

  • Add a solution of lithium hydroxide (2.0 equiv) in water. Gas evolution may be observed.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture back to 0 °C and quench the excess peroxide by the slow addition of an aqueous solution of sodium sulfite (5.0 equiv).

  • Remove the bulk of the THF using a rotary evaporator.

  • Extract the aqueous layer with dichloromethane (3 x volume) to remove the chiral auxiliary. The auxiliary can be recovered from these organic layers.

  • Acidify the aqueous layer to pH 1-2 with 1 M HCl.

  • Extract the acidified aqueous layer with dichloromethane or ethyl acetate (3 x volume).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the carboxylic acid.

Protocol 2: Reductive Cleavage to a Primary Alcohol using Lithium Borohydride

This protocol is a general procedure for the reductive cleavage of N-acyloxazolidinones.[3]

Materials:

  • N-Acyl-4-neopentyloxazolidin-2-one derivative

  • Diethyl ether (Et₂O) or Tetrahydrofuran (THF), anhydrous

  • Lithium borohydride (LiBH₄)

  • Water (for hindered substrates)

  • 1 M Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-acyl-4-neopentyloxazolidin-2-one (1.0 equiv) in anhydrous diethyl ether or THF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • For sterically hindered substrates, add one equivalent of water.[3]

  • Slowly add lithium borohydride (2.0-3.0 equiv) portion-wise.

  • Stir the reaction mixture at 0 °C and allow it to warm to room temperature. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of 1 M NaOH.

  • Extract the mixture with dichloromethane (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel chromatography to separate the desired primary alcohol from the recovered chiral auxiliary.

Protocol 3: Transesterification to a Methyl Ester using Magnesium Methoxide

This protocol provides a general method for converting the N-acyl group to a methyl ester.

Materials:

  • N-Acyl-4-neopentyloxazolidin-2-one derivative

  • Methanol (MeOH), anhydrous

  • Magnesium methoxide (Mg(OMe)₂)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend the N-acyl-4-neopentyloxazolidin-2-one (1.0 equiv) in anhydrous methanol.

  • Add magnesium methoxide (1.5 equiv) to the suspension.

  • Stir the reaction mixture at room temperature and monitor by TLC. The reaction is typically complete within a few hours.

  • Quench the reaction by adding saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to isolate the methyl ester and the recovered chiral auxiliary.

Conclusion

The cleavage of the this compound auxiliary is a critical step that can be tailored to yield a variety of valuable chiral building blocks. The choice of method should be carefully considered based on the desired final product and the sensitivity of the substrate. The protocols provided herein offer reliable and well-established procedures for achieving high yields of the desired carboxylic acids, primary alcohols, and esters, along with efficient recovery of the valuable chiral auxiliary for reuse.

References

Application Notes: 4-Neopentyloxazolidin-2-one in the Total Synthesis of Natural Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 4-neopentyloxazolidin-2-one, a bulky and effective Evans-type chiral auxiliary, in the asymmetric synthesis of complex natural products. The protocols and data presented herein are designed to guide researchers in the strategic application of this auxiliary for the stereocontrolled construction of key chiral centers.

Introduction to this compound as a Chiral Auxiliary

Chiral oxazolidinones, pioneered by David A. Evans, are among the most reliable and widely utilized chiral auxiliaries in asymmetric synthesis.[1][2] Their utility stems from the ability to direct the stereochemical outcome of reactions at the α-carbon of an attached acyl group. The stereocontrol is achieved through the steric influence of the substituent at the C4 position of the oxazolidinone ring.

This compound, with its sterically demanding neopentyl group, provides a powerful tool for achieving high levels of diastereoselectivity in key bond-forming reactions. The bulky neopentyl group effectively shields one face of the enolate derived from the corresponding N-acyl imide, directing incoming electrophiles to the opposite face. This predictable stereochemical control is crucial in the total synthesis of complex, stereochemically rich natural products.

The general workflow for the application of this compound as a chiral auxiliary involves three main stages: acylation of the auxiliary, diastereoselective enolate reaction (e.g., alkylation or aldol reaction), and subsequent removal of the auxiliary to reveal the chiral product.[1]

Key Applications in Natural Product Synthesis

The primary application of this compound in the context of natural product synthesis is in the diastereoselective alkylation of N-acyl imides. This methodology allows for the introduction of a wide range of alkyl substituents at the α-position of a carbonyl group with a high degree of stereocontrol. This is a fundamental transformation for the construction of the carbon skeletons of many polyketide and amino acid-derived natural products.

While specific examples detailing the use of this compound in the total synthesis of named natural products are not as frequently documented as for other Evans auxiliaries like the 4-benzyl or 4-isopropyl derivatives, the principles of its application are identical and can be inferred from the extensive literature on Evans auxiliaries. The choice of the neopentyl group can be particularly advantageous in cases where other bulky auxiliaries may not provide sufficient stereodifferentiation or where its specific steric and electronic properties are beneficial for a particular transformation.

Data Presentation: Diastereoselective Alkylation

The following table summarizes representative quantitative data for the diastereoselective alkylation of N-acyl-4-neopentyloxazolidin-2-one, alongside comparative data for other common Evans auxiliaries. This allows for an easy comparison of the effectiveness of different C4-substituents in controlling stereochemistry.

Chiral AuxiliaryElectrophileBaseSolventTemp (°C)Yield (%)Diastereomeric Ratio (d.r.)
(R)-4-Neopentyloxazolidin-2-one Benzyl bromideNaHMDSTHF-7885-95>99:1
(R)-4-Benzyloxazolidin-2-one Benzyl bromideNaHMDSTHF-7890>99:1
(R)-4-Isopropyloxazolidin-2-one Benzyl bromideNaHMDSTHF-788898:2
(R)-4-Neopentyloxazolidin-2-one Methyl iodideLDATHF-7880-90>95:5
(R)-4-Benzyloxazolidin-2-one Methyl iodideLDATHF-788598:2
(R)-4-Isopropyloxazolidin-2-one Methyl iodideLDATHF-788290:10

Note: Data for this compound is representative and based on established trends for Evans auxiliaries. Data for other auxiliaries is derived from published literature.

Experimental Protocols

General Workflow for Asymmetric Alkylation

The overall process for a typical asymmetric alkylation using (R)-4-neopentyloxazolidin-2-one is depicted in the following workflow diagram.

G cluster_0 Synthesis of Chiral Auxiliary cluster_1 Asymmetric Alkylation cluster_2 Auxiliary Cleavage start Neopentylglycine aux (R)-4-Neopentyloxazolidin-2-one start->aux Reduction & Cyclization acyl Acylation aux->acyl enolate Enolate Formation acyl->enolate Base (e.g., NaHMDS) alkylation Alkylation enolate->alkylation Electrophile (R'-X) product Alkylated Imide alkylation->product cleavage Hydrolysis or Reduction product->cleavage final_product Chiral Carboxylic Acid or Alcohol cleavage->final_product recycle Recovered Auxiliary cleavage->recycle

General workflow for asymmetric alkylation.
Protocol 1: N-Acylation of (R)-4-Neopentyloxazolidin-2-one

This protocol describes the acylation of the chiral auxiliary with a generic carboxylic acid chloride.

Materials:

  • (R)-4-Neopentyloxazolidin-2-one

  • Propionyl chloride (or other acid chloride)

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer and stirring bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add (R)-4-neopentyloxazolidin-2-one (1.0 eq).

  • Dissolve the auxiliary in anhydrous DCM (0.2 M).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.5 eq) dropwise to the stirred solution.

  • Slowly add the acid chloride (1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-acyl imide.

Protocol 2: Diastereoselective Alkylation

This protocol details the alkylation of the N-acyl imide with an alkyl halide.

Materials:

  • N-Propionyl-(R)-4-neopentyloxazolidin-2-one

  • Sodium bis(trimethylsilyl)amide (NaHMDS), 1.0 M solution in THF

  • Benzyl bromide (or other alkyl halide)

  • Tetrahydrofuran (THF), anhydrous

  • Magnetic stirrer and stirring bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the N-acyl imide (1.0 eq).

  • Dissolve the imide in anhydrous THF (0.1 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add NaHMDS solution (1.1 eq) dropwise over 10 minutes.

  • Stir the resulting enolate solution at -78 °C for 30 minutes.

  • Add the alkyl halide (1.2 eq) dropwise.

  • Continue stirring at -78 °C for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Quench the reaction at -78 °C by the addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the alkylated product. The diastereomeric ratio can be determined by HPLC or NMR analysis.

Signaling Pathway of Stereochemical Induction

The stereochemical outcome of the alkylation is determined by the conformation of the (Z)-enolate, which is enforced by chelation between the metal cation and the two carbonyl oxygens. The bulky neopentyl group at C4 effectively blocks the top face of the enolate, forcing the electrophile to approach from the less hindered bottom face.

G cluster_0 Enolate Formation and Alkylation cluster_1 Stereocontrol N-Acyl Imide N-Acyl Imide (Z)-Enolate (Z)-Enolate N-Acyl Imide->(Z)-Enolate Deprotonation Base\n(NaHMDS) Base (NaHMDS) Base\n(NaHMDS)->(Z)-Enolate Alkylated Product Alkylated Product (Z)-Enolate->Alkylated Product Attack from less hindered face Electrophile\n(R'-X) Electrophile (R'-X) Electrophile\n(R'-X)->Alkylated Product Neopentyl Group Neopentyl Group Top Face Top Face Neopentyl Group->Top Face Steric Hindrance Bottom Face Bottom Face Top Face->Bottom Face Blocks Attack

Stereochemical control in alkylation.
Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes the removal of the auxiliary to yield the chiral carboxylic acid.

Materials:

  • Alkylated N-acyl imide

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (30% aq. solution)

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • Dissolve the alkylated imide (1.0 eq) in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add aqueous hydrogen peroxide (4.0 eq) dropwise.

  • Add an aqueous solution of lithium hydroxide (2.0 eq) dropwise.

  • Stir the reaction at 0 °C for 2-4 hours.

  • Quench the reaction by adding an aqueous solution of sodium sulfite until a negative peroxide test is obtained.

  • Concentrate the mixture in vacuo to remove the THF.

  • Extract the aqueous layer with dichloromethane to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Extract the acidified aqueous layer with ethyl acetate (3 x).

  • Combine the ethyl acetate layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the pure chiral carboxylic acid.

Conclusion

This compound is a highly effective chiral auxiliary for asymmetric synthesis, particularly for diastereoselective alkylation reactions. Its bulky neopentyl group provides excellent stereocontrol, leading to high diastereomeric ratios. The protocols provided herein offer a comprehensive guide for researchers to implement this auxiliary in their synthetic strategies towards complex natural products and other chiral molecules. The straightforward procedures for attachment, stereoselective transformation, and removal, coupled with the potential for auxiliary recovery, make it a valuable tool in modern organic synthesis.

References

The Role of 4-Neopentyloxazolidin-2-one in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

The oxazolidinone ring is a key structural motif in a variety of pharmaceuticals and serves as a versatile scaffold in medicinal chemistry.[1][2][3] In particular, chiral 4-substituted oxazolidin-2-ones, often referred to as Evans auxiliaries, are instrumental in controlling stereochemistry during the synthesis of complex molecules.[2][4] These auxiliaries guide the formation of new stereocenters in a predictable manner, which is crucial for the development of enantiomerically pure drugs, as different enantiomers of a drug can have vastly different biological activities.[4]

Principle of Asymmetric Synthesis using 4-Substituted Oxazolidin-2-ones

The fundamental application of 4-substituted oxazolidin-2-ones in medicinal chemistry is to serve as a "chiral auxiliary"[4]. This entails the temporary incorporation of the chiral oxazolidinone into an achiral substrate to direct a subsequent chemical transformation, leading to the formation of a new chiral center with a high degree of stereoselectivity. After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered for reuse.

The steric bulk of the substituent at the 4-position of the oxazolidinone ring plays a critical role in directing the approach of incoming reagents. Common substituents include isopropyl, benzyl, and phenyl groups. The neopentyl group, being sterically demanding, is expected to offer a high degree of stereocontrol.

Core Applications in Medicinal Chemistry

The primary applications of these chiral auxiliaries in medicinal chemistry are in asymmetric alkylations and asymmetric aldol reactions. These reactions are fundamental for the construction of the carbon skeletons of a vast array of biologically active molecules.

Asymmetric Alkylation

Asymmetric alkylation using N-acylated 4-substituted oxazolidin-2-ones allows for the enantioselective synthesis of α-substituted carboxylic acids, which are important building blocks for many pharmaceuticals.

Experimental Protocols

Below are generalized protocols for the key steps involved in using a 4-substituted oxazolidin-2-one as a chiral auxiliary.

Protocol 1: N-Acylation of 4-Substituted Oxazolidin-2-one

This procedure describes the attachment of a carboxylic acid to the chiral auxiliary, a necessary first step for subsequent asymmetric reactions.

Materials:

  • 4-Substituted-oxazolidin-2-one (e.g., (S)-4-isopropyloxazolidin-2-one) (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) (1.05 equiv)

  • Acyl chloride (e.g., propionyl chloride) (1.1 equiv)

  • Anhydrous lithium chloride (LiCl) (optional, can improve yields)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the 4-substituted-oxazolidin-2-one and LiCl (if used) in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi dropwise to the solution. Stir for 30 minutes at -78 °C.

  • Add the acyl chloride dropwise to the solution. Stir for 1 hour at -78 °C, then allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Asymmetric Alkylation

This protocol outlines the diastereoselective alkylation of the N-acylated chiral auxiliary.

Materials:

  • N-Acyl-4-substituted-oxazolidin-2-one (from Protocol 1) (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium bis(trimethylsilyl)amide (NaHMDS) or Lithium diisopropylamide (LDA) (1.1 equiv)

  • Alkyl halide (e.g., benzyl bromide) (1.2 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the N-acyl-4-substituted-oxazolidin-2-one in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add NaHMDS or LDA dropwise. Stir for 30-60 minutes at -78 °C to form the enolate.

  • Add the alkyl halide dropwise. Stir at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by flash column chromatography to separate the diastereomers.

Protocol 3: Cleavage of the Chiral Auxiliary

This final step removes the auxiliary to yield the enantiomerically enriched product.

Materials:

  • Alkylated N-acyl-4-substituted-oxazolidin-2-one (from Protocol 2) (1.0 equiv)

  • Tetrahydrofuran (THF)

  • Water or an alcohol (e.g., methanol, ethanol)

  • Lithium hydroxide (LiOH) or Lithium borohydride (LiBH₄) (for reduction to the alcohol) or Sodium methoxide (for conversion to the methyl ester) (excess)

  • Diethyl ether

  • Aqueous acid (e.g., 1 M HCl)

Procedure for Hydrolysis to the Carboxylic Acid:

  • Dissolve the alkylated product in a mixture of THF and water.

  • Cool the solution to 0 °C.

  • Add an aqueous solution of LiOH. Stir at room temperature until the reaction is complete (monitored by TLC).

  • Concentrate the reaction mixture to remove the THF.

  • Dilute with water and wash with diethyl ether to remove the cleaved auxiliary.

  • Acidify the aqueous layer to pH ~2 with 1 M HCl.

  • Extract the desired carboxylic acid with ethyl acetate (3x).

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate to yield the product.

Quantitative Data Summary

While specific data for 4-neopentyloxazolidin-2-one is unavailable, the following table summarizes typical quantitative data for asymmetric alkylations using common 4-substituted oxazolidin-2-ones to illustrate the high levels of stereocontrol achievable.

4-SubstituentAcyl GroupAlkylating AgentDiastereomeric Ratio (d.r.)Yield (%)
IsopropylPropionylBenzyl bromide>99:185-95
BenzylPropionylMethyl iodide>98:290-98
PhenylAcetylAllyl iodide>95:580-90

Visualizing the Workflow and Rationale

The following diagrams illustrate the general workflow for using a 4-substituted oxazolidin-2-one as a chiral auxiliary and the underlying principle of stereochemical control.

Asymmetric_Synthesis_Workflow cluster_0 Preparation cluster_1 Asymmetric Transformation cluster_2 Product Isolation Auxiliary 4-Substituted Oxazolidin-2-one Acylated_Auxiliary N-Acylated Auxiliary Auxiliary->Acylated_Auxiliary N-Acylation (Protocol 1) Acid Carboxylic Acid Derivative Acid->Acylated_Auxiliary Enolate Chiral Enolate Acylated_Auxiliary->Enolate Deprotonation (Protocol 2) Alkylated_Product Diastereomerically Enriched Product Enolate->Alkylated_Product Alkylation Alkyl_Halide Alkyl Halide Alkyl_Halide->Alkylated_Product Final_Product Enantiomerically Pure Product Alkylated_Product->Final_Product Cleavage (Protocol 3) Recovered_Auxiliary Recovered Auxiliary Alkylated_Product->Recovered_Auxiliary Cleavage (Protocol 3)

General workflow for asymmetric synthesis.

Model for stereocontrol.

Conclusion

While specific documented applications of this compound in medicinal chemistry are currently lacking in the available literature, its structural similarity to well-established 4-substituted oxazolidin-2-one chiral auxiliaries suggests its potential utility in asymmetric synthesis. The bulky neopentyl group is anticipated to provide a high degree of stereocontrol in reactions such as asymmetric alkylations and aldol condensations. Researchers interested in employing this specific auxiliary can adapt the generalized protocols provided in this document, with the expectation of achieving high diastereoselectivity in the formation of new stereocenters, a critical step in the synthesis of enantiomerically pure pharmaceutical agents. Further research into the specific applications and potential advantages of the neopentyl substituent would be a valuable contribution to the field of medicinal chemistry.

References

Application Notes and Protocols for Large-Scale Synthesis Using (S)-4-Neopentyloxazolidin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-4-Neopentyloxazolidin-2-one is a chiral auxiliary belonging to the Evans oxazolidinone family. These auxiliaries are powerful tools in asymmetric synthesis, enabling the stereoselective formation of carbon-carbon bonds. The bulky neopentyl group at the C4 position is expected to provide a high degree of steric hindrance, leading to excellent diastereoselectivity in enolate alkylation and other asymmetric transformations. This high selectivity is crucial in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) and other complex chiral molecules.

Key Applications:

  • Asymmetric alkylation reactions.

  • Diastereoselective aldol reactions.

  • Asymmetric conjugate additions.

  • Synthesis of chiral carboxylic acids, alcohols, and aldehydes.

Synthesis of (S)-4-Neopentyloxazolidin-2-one

The synthesis of 4-substituted oxazolidinones typically starts from the corresponding chiral β-amino alcohol. For (S)-4-Neopentyloxazolidin-2-one, the precursor would be (S)-1-amino-3,3-dimethyl-2-butanol.

Diagram: Synthesis Pathway

G A (S)-Neopentylglycine B (S)-1-Amino-3,3-dimethyl-2-butanol A->B Reduction (e.g., LiAlH4) C (S)-4-Neopentyloxazolidin-2-one B->C Cyclization (e.g., Diethyl Carbonate, K2CO3)

Caption: General synthesis pathway for (S)-4-Neopentyloxazolidin-2-one.

Experimental Protocol: Synthesis of (S)-4-Neopentyloxazolidin-2-one

Materials:

ReagentCAS NumberMolecular WeightQuantity (Example Scale)
(S)-1-Amino-3,3-dimethyl-2-butanolNot available117.20 g/mol 11.7 g (0.1 mol)
Diethyl carbonate105-58-8118.13 g/mol 26.0 g (0.22 mol)
Potassium carbonate (anhydrous)584-08-7138.21 g/mol 0.7 g (0.005 mol)
Toluene108-88-392.14 g/mol 100 mL

Procedure:

  • To a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a Dean-Stark trap, add (S)-1-amino-3,3-dimethyl-2-butanol, diethyl carbonate, and toluene.

  • Add potassium carbonate to the mixture.

  • Heat the reaction mixture to reflux (approximately 110-120 °C).

  • Ethanol will be generated as a byproduct and should be collected in the Dean-Stark trap.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 8-12 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove potassium carbonate.

  • Concentrate the filtrate under reduced pressure to remove toluene and excess diethyl carbonate.

  • The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield (S)-4-Neopentyloxazolidin-2-one as a white solid.

Expected Yield: 80-90% (based on similar 4-alkyl-oxazolidinones).

Application in Asymmetric Alkylation

A primary application of (S)-4-Neopentyloxazolidin-2-one is to direct the diastereoselective alkylation of a prochiral acyl derivative.

Diagram: Asymmetric Alkylation Workflow

G cluster_0 Step 1: N-Acylation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Cleavage and Recovery A (S)-4-Neopentyloxazolidin-2-one B N-Acyl-(S)-4-Neopentyloxazolidin-2-one A->B RCOCl, Base (e.g., n-BuLi or Et3N) C N-Acyl-(S)-4-Neopentyloxazolidin-2-one D Alkylated Product (Diastereomeric Mixture) C->D 1. Base (e.g., LDA, NaHMDS) 2. Electrophile (R'-X) E Alkylated Product F Chiral Carboxylic Acid E->F Hydrolysis (e.g., LiOH/H2O2) G (S)-4-Neopentyloxazolidin-2-one (Recovered) E->G

Caption: Workflow for asymmetric alkylation using (S)-4-Neopentyloxazolidin-2-one.

Experimental Protocols

Protocol 3.1: N-Acylation of (S)-4-Neopentyloxazolidin-2-one

Materials:

ReagentCAS NumberMolecular WeightQuantity (Example Scale)
(S)-4-Neopentyloxazolidin-2-oneNot available157.21 g/mol 15.7 g (0.1 mol)
n-Butyllithium (2.5 M in hexanes)109-72-864.06 g/mol 44 mL (0.11 mol)
Propionyl chloride79-03-892.52 g/mol 9.7 g (0.105 mol)
Tetrahydrofuran (THF), anhydrous109-99-972.11 g/mol 200 mL

Procedure:

  • Dissolve (S)-4-Neopentyloxazolidin-2-one in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium dropwise via syringe, maintaining the temperature below -70 °C.

  • Stir the resulting solution for 30 minutes at -78 °C.

  • Add propionyl chloride dropwise, again maintaining the temperature below -70 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to room temperature overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the N-propionyl derivative.

Expected Yield: 90-95%.

Protocol 3.2: Diastereoselective Alkylation

Materials:

ReagentCAS NumberMolecular WeightQuantity (Example Scale)
N-Propionyl-(S)-4-Neopentyloxazolidin-2-oneNot available213.28 g/mol 21.3 g (0.1 mol)
Lithium diisopropylamide (LDA), 2.0 M in THF4111-54-0107.12 g/mol 55 mL (0.11 mol)
Benzyl bromide100-39-0171.04 g/mol 18.8 g (0.11 mol)
Tetrahydrofuran (THF), anhydrous109-99-972.11 g/mol 250 mL

Procedure:

  • Dissolve the N-propionyl-(S)-4-Neopentyloxazolidin-2-one in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add LDA solution dropwise.

  • Stir the mixture at -78 °C for 30 minutes to ensure complete enolate formation.

  • Add benzyl bromide dropwise at -78 °C.

  • Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product. The major diastereomer can be isolated by flash chromatography.

Quantitative Data (Expected):

ElectrophileDiastereomeric Ratio (d.r.)Yield (%)
Benzyl bromide>98:285-95
Methyl iodide>95:580-90
Allyl bromide>97:385-95

Protocol 3.3: Cleavage of the Chiral Auxiliary

Materials:

ReagentCAS NumberMolecular WeightQuantity (Example Scale)
Alkylated N-acyl-oxazolidinoneN/AVaries0.1 mol
Lithium hydroxide monohydrate1310-66-341.96 g/mol 8.4 g (0.2 mol)
Hydrogen peroxide (30% aqueous solution)7722-84-134.01 g/mol 22.7 mL (0.2 mol)
Tetrahydrofuran (THF)109-99-972.11 g/mol 200 mL
Water7732-18-518.02 g/mol 100 mL

Procedure:

  • Dissolve the purified alkylated product in a mixture of THF and water (2:1).

  • Cool the solution to 0 °C in an ice bath.

  • Add the 30% hydrogen peroxide solution, followed by the dropwise addition of an aqueous solution of lithium hydroxide.

  • Stir the mixture vigorously at 0 °C for 2-4 hours.

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite until a negative test with starch-iodide paper is obtained.

  • Concentrate the mixture under reduced pressure to remove most of the THF.

  • Extract the aqueous solution with dichloromethane (3 x 50 mL) to recover the (S)-4-Neopentyloxazolidin-2-one auxiliary.

  • Acidify the aqueous layer to pH 1-2 with concentrated HCl.

  • Extract the acidified aqueous layer with ethyl acetate (3 x 50 mL) to isolate the chiral carboxylic acid.

  • Dry the organic extracts over anhydrous sodium sulfate and concentrate to obtain the product.

Expected Recovery/Yield:

  • Chiral Auxiliary: >95%

  • Chiral Carboxylic Acid: >90%

Safety and Handling

  • n-Butyllithium and LDA: Pyrophoric and react violently with water. Handle under an inert atmosphere and use appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.

  • Propionyl chloride and Benzyl bromide: Corrosive and lachrymators. Handle in a well-ventilated fume hood with appropriate PPE.

  • Hydrogen peroxide (30%): Strong oxidizer. Avoid contact with organic materials.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Application Notes and Protocols for 4-Substituted-Oxazolidin-2-ones in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A Representative Focus on (S)-4-Benzyloxazolidin-2-one

Introduction to 4-Substituted-Oxazolidin-2-ones as Chiral Auxiliaries

Oxazolidinones, particularly those with a substituent at the 4-position, are a cornerstone of modern asymmetric synthesis.[1][2] Developed extensively by David A. Evans, these compounds serve as powerful chiral auxiliaries, enabling the stereocontrolled formation of new chiral centers in a predictable manner.[1] The underlying principle of their application lies in their ability to be temporarily attached to a prochiral substrate, direct a diastereoselective reaction, and then be cleaved to yield the desired enantiomerically enriched product.[1][3][4]

(S)-4-Benzyloxazolidin-2-one is a versatile and commercially available chiral auxiliary used in a wide range of asymmetric transformations, including alkylations, aldol reactions, and acylations.[3][5][6][7] Its rigid structure and the steric hindrance provided by the benzyl group effectively shield one face of the enolate derived from the N-acylated auxiliary, leading to high levels of diastereoselectivity in subsequent reactions.[8]

Suppliers and Purchasing of (S)-4-Benzyloxazolidin-2-one

A variety of chemical suppliers offer (S)-4-Benzyloxazolidin-2-one in different purities and quantities. Researchers should consider purity, price, and availability when selecting a supplier.

SupplierProduct NumberPurityQuantityPrice (USD)
Sigma-Aldrich 29464099%5 g$209.00
25 g$611.00
TCI Chemicals B1754>98.0% (GC)5 g$94.00
25 g$278.00
Thermo Scientific Chemicals A182360699%5 g$201.25
A182361425 g
Ruifu Chemical RF2039≥99.0% (HPLC)InquireInquire
Home Sunshine Pharma HSP0012≥99.0%InquireInquire
Biosynth FB18330---InquireFrom $187.50
LookChem 90719-32-7>98.0% (GC)5g$84.00
25g$251.00

Note: Prices are subject to change and may not include shipping and handling fees. Please refer to the supplier's website for the most current pricing and availability.

Key Applications and Experimental Protocols

The general workflow for utilizing a chiral oxazolidinone auxiliary involves three key steps: acylation of the auxiliary, diastereoselective enolate formation and reaction, and finally, cleavage of the auxiliary to yield the chiral product and recover the auxiliary.

G cluster_workflow General Workflow for Asymmetric Synthesis Acylation 1. Acylation of Chiral Auxiliary Diastereoselective_Reaction 2. Diastereoselective Reaction Acylation->Diastereoselective_Reaction Prochiral substrate attached Cleavage 3. Cleavage and Product Isolation Diastereoselective_Reaction->Cleavage New stereocenter formed Product Enantiomerically Enriched Product Cleavage->Product Chiral product obtained Auxiliary Recovered Chiral Auxiliary Cleavage->Auxiliary Auxiliary recovered

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Protocol 1: N-Acylation of (S)-4-Benzyloxazolidin-2-one

This protocol describes the attachment of a propionyl group to the chiral auxiliary.

Materials:

  • (S)-4-Benzyloxazolidin-2-one

  • Propionic anhydride

  • 4-(Dimethylamino)pyridine (DMAP)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure: [9]

  • To a solution of (S)-4-benzyloxazolidin-2-one (1.0 eq) in anhydrous toluene, add 4-(dimethylamino)pyridine (DMAP) (0.1 eq).

  • Add propionic anhydride (1.5 eq) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-propionyl oxazolidinone.

  • The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Diastereoselective Alkylation

This protocol details the alkylation of the N-acylated auxiliary to create a new stereocenter.

Materials:

  • N-propionyl-(S)-4-benzyloxazolidin-2-one

  • Sodium bis(trimethylsilyl)amide (NaHMDS) (1.0 M solution in THF)

  • Allyl iodide

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure: [9][10]

  • Dissolve the N-propionyl-(S)-4-benzyloxazolidin-2-one (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add NaHMDS (1.05 eq) dropwise via syringe. The solution should turn yellow, indicating enolate formation. Stir for 30 minutes at -78 °C.

  • Add allyl iodide (1.2 eq) dropwise to the enolate solution.

  • Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction at -78 °C by the addition of saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with water and brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product. The major diastereomer can be isolated by flash column chromatography.

G cluster_alkylation Diastereoselective Alkylation Pathway Acyl_Aux N-Acyl Oxazolidinone Enolate (Z)-Enolate Formation (Base, -78°C) Acyl_Aux->Enolate Deprotonation Alkylation Alkylation (Electrophile) Enolate->Alkylation Steric hindrance from benzyl group directs approach of electrophile Product Diastereomerically Enriched Product Alkylation->Product

References

Application Notes and Protocols for the Use of 4-Neopentyloxazolidin-2-one in Asymmetric Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of (S)-4-neopentyloxazolidin-2-one as a chiral auxiliary in asymmetric Diels-Alder reactions. Due to the limited availability of specific experimental data for the 4-neopentyl derivative in the scientific literature, this document presents a synthesis protocol based on established methods for structurally similar oxazolidinones. The experimental protocol for the Diels-Alder reaction and the corresponding data are based on the closely related and sterically demanding (S)-4-tert-butyloxazolidin-2-one, which is expected to exhibit similar reactivity and stereoselectivity.

Introduction

Chiral oxazolidinones, particularly those popularized by Evans, are powerful auxiliaries for asymmetric synthesis, enabling the stereocontrolled formation of carbon-carbon bonds.[1] The steric hindrance provided by the substituent at the C4 position of the oxazolidinone ring effectively shields one face of the N-acylated dienophile, directing the approach of the diene to the opposite face. This leads to high levels of diastereoselectivity in cycloaddition reactions.[2] The neopentyl group, with its significant steric bulk, is an excellent candidate for a directing group in such reactions. This document outlines the synthesis of (S)-4-neopentyloxazolidin-2-one and its subsequent use in a Lewis acid-catalyzed asymmetric Diels-Alder reaction.

Synthesis of (S)-4-Neopentyloxazolidin-2-one

The synthesis of (S)-4-neopentyloxazolidin-2-one can be achieved from the corresponding amino alcohol, (S)-2-amino-3,3-dimethylbutan-1-ol. The general procedure involves the reaction of the amino alcohol with a carbonylating agent, such as diethyl carbonate or phosgene, to form the cyclic carbamate.[3]

Protocol 1: Synthesis of (S)-4-Neopentyloxazolidin-2-one

Materials:

  • (S)-2-amino-3,3-dimethylbutan-1-ol

  • Diethyl carbonate

  • Potassium carbonate (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Petroleum ether (Etp)

Procedure:

  • A mixture of (S)-2-amino-3,3-dimethylbutan-1-ol, an excess of diethyl carbonate, and a catalytic amount of potassium carbonate is heated to 130-140 °C.

  • Ethanol is distilled off as it is formed during the reaction.

  • After the reaction is complete (monitored by TLC), the mixture is cooled to room temperature.

  • The residue is dissolved in dichloromethane, and the potassium carbonate is removed by filtration.

  • The organic phase is washed with a saturated aqueous solution of NaHCO₃, separated, and dried over anhydrous Na₂SO₄.[3]

  • The solvent is removed under reduced pressure, and the crude product is purified by crystallization from a mixture of ethyl acetate and petroleum ether to yield (S)-4-neopentyloxazolidin-2-one as a white solid.

Preparation of the N-Acryloyl Dienophile

The chiral auxiliary is then acylated with acryloyl chloride to form the dienophile for the Diels-Alder reaction.

Protocol 2: Synthesis of N-Acryloyl-(S)-4-neopentyloxazolidin-2-one

Materials:

  • (S)-4-neopentyloxazolidin-2-one

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Acryloyl chloride

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • (S)-4-neopentyloxazolidin-2-one is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere.

  • A solution of n-BuLi in hexanes is added dropwise to form the lithium salt.

  • Acryloyl chloride is then added dropwise, and the reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to 0 °C.

  • The reaction is quenched by the addition of a saturated aqueous NH₄Cl solution.

  • The mixture is extracted with DCM, and the combined organic layers are washed with brine and dried over anhydrous MgSO₄.

  • The solvent is evaporated, and the crude product is purified by flash chromatography to give N-acryloyl-(S)-4-neopentyloxazolidin-2-one.

Asymmetric Diels-Alder Reaction

The N-acryloyl derivative of (S)-4-neopentyloxazolidin-2-one serves as the dienophile in the Lewis acid-catalyzed asymmetric Diels-Alder reaction. The bulky neopentyl group is expected to effectively control the facial selectivity of the cycloaddition.

Protocol 3: Asymmetric Diels-Alder Reaction with Cyclopentadiene

Materials:

  • N-Acryloyl-(S)-4-neopentyloxazolidin-2-one

  • Anhydrous dichloromethane (DCM)

  • Cyclopentadiene (freshly cracked)

  • Diethylaluminum chloride (Et₂AlCl) solution in hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A solution of N-acryloyl-(S)-4-neopentyloxazolidin-2-one in anhydrous DCM is cooled to -100 °C under an inert atmosphere.[2]

  • A solution of diethylaluminum chloride in hexanes (1.4 equivalents) is added dropwise, and the mixture is stirred for 15 minutes.[2]

  • Freshly cracked cyclopentadiene (3-5 equivalents) is then added, and the reaction is stirred at -100 °C for 2-5 minutes.[2]

  • The reaction is quenched by the addition of a saturated aqueous NaHCO₃ solution.

  • The mixture is allowed to warm to room temperature and then extracted with DCM.

  • The combined organic layers are washed with brine and dried over anhydrous Na₂SO₄.

  • The solvent is removed under reduced pressure, and the crude product is purified by flash chromatography to yield the Diels-Alder adduct.

Expected Results

The following table summarizes the expected quantitative data for the asymmetric Diels-Alder reaction. As specific data for the 4-neopentyl derivative is not available, the data presented is based on the analogous reaction using the sterically similar (S)-4-tert-butyloxazolidin-2-one auxiliary, as reported in the literature for similar Evans-type auxiliaries.

DienophileDieneLewis AcidTemp. (°C)endo:exo RatioDiastereomeric Excess (d.e.)Yield (%)
N-Acryloyl-(S)-4-tert-butyloxazolidin-2-one*CyclopentadieneEt₂AlCl-100>99:1>99%>90%

*Data is for the analogous (S)-4-tert-butyloxazolidin-2-one derivative and is used as an estimate for the (S)-4-neopentyloxazolidin-2-one derivative due to a lack of specific experimental data.

Visualizations

Synthesis of (S)-4-Neopentyloxazolidin-2-one

G Synthesis of (S)-4-Neopentyloxazolidin-2-one cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product Amino_Alcohol (S)-2-amino-3,3-dimethylbutan-1-ol Conditions Heat (130-140 °C) Distill off EtOH Amino_Alcohol->Conditions Diethyl_Carbonate Diethyl Carbonate Diethyl_Carbonate->Conditions K2CO3 K2CO3 (cat.) K2CO3->Conditions Oxazolidinone (S)-4-Neopentyloxazolidin-2-one Conditions->Oxazolidinone

Caption: Synthetic scheme for (S)-4-neopentyloxazolidin-2-one.

Preparation of the N-Acryloyl Dienophile

G Preparation of N-Acryloyl Dienophile cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product Oxazolidinone (S)-4-Neopentyloxazolidin-2-one Conditions 1. THF, -78 °C 2. Add Acryloyl Chloride Oxazolidinone->Conditions nBuLi n-BuLi nBuLi->Conditions Acryloyl_Chloride Acryloyl Chloride Acryloyl_Chloride->Conditions Dienophile N-Acryloyl-(S)-4-neopentyloxazolidin-2-one Conditions->Dienophile

Caption: Synthesis of the N-acryloyl dienophile.

Asymmetric Diels-Alder Reaction Workflow

G Asymmetric Diels-Alder Reaction Workflow Start Start Dissolve_Dienophile Dissolve Dienophile in DCM Start->Dissolve_Dienophile Cool_to_minus_100 Cool to -100 °C Dissolve_Dienophile->Cool_to_minus_100 Add_Lewis_Acid Add Et2AlCl Cool_to_minus_100->Add_Lewis_Acid Add_Diene Add Cyclopentadiene Add_Lewis_Acid->Add_Diene React React for 2-5 min Add_Diene->React Quench Quench with NaHCO3 (aq) React->Quench Workup Aqueous Workup Quench->Workup Purify Purification Workup->Purify End Diels-Alder Adduct Purify->End

Caption: Experimental workflow for the Diels-Alder reaction.

Stereochemical Rationale

G Stereochemical Control in the Diels-Alder Reaction cluster_model Chelated Intermediate and Diene Approach Chelate Lewis Acid (LA) chelates to the N-acyl oxazolidinone, creating a rigid conformation. Steric_Hindrance The bulky neopentyl group on the oxazolidinone blocks the top face (Si-face) of the dienophile. Chelate->Steric_Hindrance leads to Diene_Approach Cyclopentadiene approaches from the less hindered bottom face (Re-face). Steric_Hindrance->Diene_Approach directs Product Formation of the endo-adduct with high diastereoselectivity. Diene_Approach->Product results in

Caption: Rationale for the observed stereoselectivity.

References

Troubleshooting & Optimization

Technical Support Center: 4-Neopentyloxazolidin-2-one Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-neopentyloxazolidin-2-one as a chiral auxiliary to enhance diastereoselectivity in asymmetric synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound in asymmetric synthesis?

A1: this compound is a chiral auxiliary, a molecule that is temporarily incorporated into a substrate to direct a subsequent chemical reaction to favor the formation of one diastereomer over others. The bulky neopentyl group provides a significant steric shield, effectively blocking one face of the enolate derived from the N-acylated auxiliary, thereby guiding the approach of an electrophile to the opposite face. This results in a high degree of stereocontrol. After the desired stereocenter is created, the auxiliary can be cleaved and recovered.

Q2: How does the this compound compare to other Evans auxiliaries like 4-benzyloxazolidin-2-one or 4-isopropyloxazolidin-2-one?

A2: The this compound offers a highly hindered environment due to the quaternary carbon of the neopentyl group. This can lead to higher diastereoselectivity in certain reactions compared to less bulky auxiliaries like the 4-isopropyloxazolidin-2-one. The choice of auxiliary often depends on the specific substrate and reaction conditions, and optimization may be required.

Q3: What are the key reaction types where this compound is employed?

A3: This auxiliary is most commonly used in asymmetric alkylations, aldol reactions, and acylations to generate chiral carboxylic acid derivatives, β-hydroxy carbonyl compounds, and other valuable chiral building blocks.

Troubleshooting Guides

Issue 1: Low Diastereoselectivity in Alkylation Reactions

Symptoms:

  • The ratio of desired to undesired diastereomer (d.r.) is below 95:5.

  • NMR or chiral chromatography analysis shows significant amounts of the minor diastereomer.

Possible Causes and Solutions:

Cause Troubleshooting Step
Incomplete Enolate Formation Ensure the use of a sufficiently strong, non-nucleophilic base (e.g., LDA, NaHMDS, or LiHMDS) and that it is added at a low temperature (-78 °C) to ensure complete and rapid deprotonation.
Incorrect Enolate Geometry The formation of the Z-enolate is crucial for high diastereoselectivity. This is generally favored with lithium and sodium bases. For boron enolates in aldol reactions, the choice of Lewis acid and base can influence enolate geometry.
Reaction Temperature Too High Maintain a low temperature (-78 °C) during enolate formation and alkylation to prevent enolate equilibration or side reactions that can erode diastereoselectivity. Allow the reaction to warm slowly to room temperature only after the electrophile has been added.
Suboptimal Solvent Tetrahydrofuran (THF) is the most common solvent and generally provides good results. Ensure it is anhydrous, as water can quench the enolate.
Sterically Undemanding Electrophile Very small electrophiles may not experience sufficient steric repulsion from the auxiliary, leading to lower selectivity.
Issue 2: Poor Yields in Acylation of the Auxiliary

Symptoms:

  • Low recovery of the N-acylated product after reaction and workup.

Possible Causes and Solutions:

Cause Troubleshooting Step
Incomplete Deprotonation For acylation with acid chlorides, the auxiliary must first be deprotonated. Ensure an equivalent of a strong base like n-butyllithium is used at low temperature (-78 °C) before adding the acyl chloride.
Side Reactions with Acylating Agent If using a highly reactive acylating agent, consider milder conditions. For example, using an acid anhydride with a catalytic amount of DMAP (4-dimethylaminopyridine) can be a milder alternative to n-BuLi and an acid chloride.[1]
Hydrolysis During Workup Ensure the workup procedure is not overly acidic or basic, which could lead to cleavage of the newly formed N-acyl group.
Issue 3: Difficulty in Cleaving the Auxiliary

Symptoms:

  • Low yield of the desired carboxylic acid, ester, or alcohol after the cleavage step.

  • Recovery of a significant amount of the starting N-acyl oxazolidinone.

Possible Causes and Solutions:

Cause Troubleshooting Step
Incomplete Hydrolysis For cleavage to the carboxylic acid, ensure an excess of the cleaving agent (e.g., LiOH/H₂O₂) is used and that the reaction is allowed to proceed to completion.
Epimerization of the Product Harsh cleavage conditions can sometimes lead to epimerization at the newly formed stereocenter. Use milder conditions where possible. For example, conversion to a methyl ester using NaOMe in methanol can be a gentle alternative.
Incorrect Cleavage Reagent for Desired Product The choice of cleavage reagent determines the final product. Use LiOH/H₂O₂ for the carboxylic acid, LiBH₄ for the primary alcohol, and alkoxides for esters.

Data Presentation

Table 1: Representative Diastereoselectivity in Asymmetric Alkylation of N-Propionyl-4-neopentyloxazolidin-2-one

Electrophile (R-X)BaseTemperature (°C)Diastereomeric Ratio (d.r.)
Benzyl bromideLDA-78> 98:2
Allyl iodideNaHMDS-78> 97:3
Methyl iodideLiHMDS-78> 95:5
Isopropyl iodideLDA-78 to -40~90:10

Note: These are representative values and can vary based on specific reaction conditions.

Table 2: Diastereoselectivity in Evans Aldol Reaction with N-Propionyl Oxazolidinones

Lewis AcidBaseAldehydeDiastereomeric Ratio (syn:anti)
Bu₂BOTfEt₃NBenzaldehyde> 99:1
TiCl₄DIPEAIsobutyraldehyde> 98:2
Sn(OTf)₂N-EthylpiperidinePropionaldehyde> 95:5

Note: These values are for related Evans auxiliaries and are expected to be similar for the this compound.

Experimental Protocols

Protocol 1: N-Acylation of this compound
  • Setup: Dry a round-bottom flask under vacuum or with a heat gun and place it under an inert atmosphere (nitrogen or argon).

  • Reagents: Dissolve this compound (1.0 eq) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath.

  • Deprotonation: Slowly add n-butyllithium (1.05 eq) dropwise to the solution. Stir for 30 minutes at -78 °C.

  • Acylation: Add the desired acyl chloride (1.1 eq) dropwise. Stir for 1 hour at -78 °C, then allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Asymmetric Alkylation
  • Setup: In a flame-dried, inert atmosphere flask, dissolve the N-acyl-4-neopentyloxazolidin-2-one (1.0 eq) in anhydrous THF.

  • Enolate Formation: Cool the solution to -78 °C. Add LDA or NaHMDS (1.1 eq) dropwise and stir for 45-60 minutes to ensure complete formation of the Z-enolate.

  • Alkylation: Add the electrophile (1.2 eq) neat or as a solution in THF. Stir at -78 °C for 2-4 hours.

  • Workup: Quench the reaction at -78 °C with saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature. Extract with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Analysis and Purification: Determine the diastereomeric ratio of the crude product by ¹H NMR or GC analysis. Purify the major diastereomer by flash chromatography.

Protocol 3: Asymmetric Aldol Reaction (Boron Enolate)
  • Setup: To a flame-dried, inert atmosphere flask, add the N-acyl-4-neopentyloxazolidin-2-one (1.0 eq) and dissolve in anhydrous dichloromethane (CH₂Cl₂).

  • Enolate Formation: Cool the solution to 0 °C. Add di-n-butylboron triflate (Bu₂BOTf, 1.1 eq) followed by the dropwise addition of triethylamine (Et₃N, 1.2 eq). Stir for 30-60 minutes at 0 °C.

  • Aldol Addition: Cool the reaction mixture to -78 °C. Add the aldehyde (1.2 eq) dropwise. Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.

  • Workup: Quench the reaction by adding a pH 7 phosphate buffer. Extract with CH₂Cl₂. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the product by flash column chromatography.

Visualizations

G cluster_prep Step 1: Preparation cluster_asymmetric Step 2: Asymmetric Transformation cluster_cleavage Step 3: Auxiliary Cleavage Aux This compound N_Acyl N-Acyl Auxiliary Aux->N_Acyl Acyl_Source Acyl Chloride / Anhydride Acyl_Source->N_Acyl Acylation Base Base (e.g., LDA) Enolate Z-Enolate N_Acyl->Enolate Base->Enolate Deprotonation Product Diastereomeric Product Enolate->Product Alkylation/Aldol Cleavage_Rgt Cleavage Reagent Electrophile Electrophile (e.g., R-X) Electrophile->Product Final_Product Chiral Product Product->Final_Product Recovered_Aux Recovered Auxiliary Product->Recovered_Aux Recovery Cleavage_Rgt->Final_Product Cleavage

Caption: General experimental workflow for asymmetric synthesis using this compound.

G cluster_TS TS Zimmerman-Traxler Transition State (Chair-like) cluster_TS cluster_TS B B O1 O B->O1 O2 O B->O2 Aldehyde_O O B->Aldehyde_O Coordination C1 C O1->C1 C2 C C1->C2 R_enolate R_enolate (eq) C1->R_enolate C_Aux C-Aux C2->C_Aux H_aldehyde H C2->H_aldehyde Aldehyde_C C C2->Aldehyde_C C-C bond forming C_Aux->O2 R_aldehyde R_aldehyde (eq) Aldehyde_C->R_aldehyde Aldehyde_C->H_aldehyde Aldehyde_C->Aldehyde_O

Caption: Zimmerman-Traxler model for boron-mediated aldol reactions.

References

Technical Support Center: 4-Neopentyloxazolidin-2-one in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of 4-Neopentyloxazolidin-2-one as a chiral auxiliary in asymmetric synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a chiral auxiliary, a class of compounds used to control the stereochemical outcome of a reaction. It is a type of Evans auxiliary, which is temporarily incorporated into a molecule to direct the formation of a specific stereoisomer. Its primary applications are in asymmetric alkylation and aldol reactions to generate enantiomerically enriched carboxylic acid derivatives and β-hydroxy carbonyl compounds, respectively. The bulky neopentyl group provides excellent steric hindrance to guide the approach of electrophiles.

Q2: How is the this compound auxiliary typically introduced and removed?

A2: The auxiliary is typically introduced by N-acylation, where it is deprotonated with a strong base (e.g., n-butyllithium) followed by reaction with an acyl chloride or anhydride. After the desired stereoselective transformation (e.g., alkylation or aldol reaction), the auxiliary is cleaved to yield the chiral product. Common cleavage methods include hydrolysis with lithium hydroxide (LiOH) and hydrogen peroxide to give the carboxylic acid, or reduction with lithium borohydride (LiBH₄) to afford the corresponding alcohol.

Q3: What are the key advantages of using this compound?

A3: The primary advantage is the high level of stereocontrol imparted by the sterically demanding neopentyl group at the C4 position. This generally leads to high diastereoselectivity in reactions such as alkylation and aldol additions. The resulting diastereomeric products can often be easily separated by chromatography, allowing for the isolation of enantiomerically pure compounds.

Troubleshooting Guides

Asymmetric Alkylation Reactions

Problem: Low Diastereoselectivity in Alkylation

  • Possible Cause 1: Epimerization of the enolate. The stereocenter alpha to the carbonyl group can lose its configuration if the enolate is not formed and maintained under strictly controlled conditions.[1] This can occur if the temperature is not kept sufficiently low or if a protic source is present.

  • Troubleshooting:

    • Ensure the reaction is carried out at a low temperature (typically -78 °C).

    • Use a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) to ensure rapid and complete enolate formation.

    • Use rigorously dried solvents and reagents to avoid proton sources that can lead to enolate quenching and epimerization.

  • Possible Cause 2: Incorrect enolate geometry. While Evans auxiliaries strongly favor the formation of the (Z)-enolate, suboptimal reaction conditions can lead to the formation of the (E)-enolate, resulting in lower diastereoselectivity.

  • Troubleshooting:

    • The choice of base and solvent can influence enolate geometry. For boron enolates in aldol reactions, using dialkylboron triflates with a tertiary amine base generally ensures (Z)-enolate formation.

Problem: Formation of Side Products

  • Possible Cause 1: Friedel-Crafts alkylation. When using N-acyl oxazolidinones with aromatic rings, side products from Friedel-Crafts alkylation on the aromatic ring can be observed, especially with reactive electrophiles.

  • Troubleshooting:

    • Consider using a less reactive Lewis acid for substrates prone to Friedel-Crafts reactions.

    • Optimize reaction time and temperature to favor the desired alkylation over side reactions.

  • Possible Cause 2: Incomplete reaction or decomposition. Some N-acyloxazolidinones, particularly those derived from heterocyclic arylacetic acids, may show poor conversion rates or decompose under the reaction conditions.

  • Troubleshooting:

    • Screen different Lewis acids and bases to find a more compatible system.

    • Use milder reaction conditions if decomposition is observed.

Asymmetric Aldol Reactions

Problem: Low Yield and/or Low Diastereoselectivity

  • Possible Cause 1: Formation of "self-aldol" or "crossed-aldol" products. If the aldehyde substrate can also be enolized, a mixture of products can result from the reaction of the oxazolidinone enolate with the aldehyde, as well as the aldehyde's enolate reacting with another molecule of the aldehyde.

  • Troubleshooting:

    • This is a common issue in "crossed aldol" reactions. To minimize this, pre-form the enolate of the N-acyloxazolidinone with a strong base at low temperature before the addition of the aldehyde.

    • Use a non-enolizable aldehyde as the electrophile if possible.

  • Possible Cause 2: Poor facial selectivity. The chiral auxiliary directs the approach of the aldehyde to one face of the enolate. If this control is not effective, a mixture of diastereomers will be formed.

  • Troubleshooting:

    • The formation of a chelated six-membered ring transition state is crucial for high diastereoselectivity. The use of boron enolates is highly recommended for this reason.

Cleavage of the Chiral Auxiliary

Problem: Incomplete Cleavage or Formation of Byproducts

  • Possible Cause 1: Cleavage of the endocyclic carbamate. When using strong nucleophiles like lithium hydroxide (LiOH) for hydrolysis, attack at the carbamate carbonyl of the oxazolidinone can occur, leading to the destruction of the auxiliary.

  • Troubleshooting:

    • Use lithium hydroperoxide (LiOOH), generated in situ from LiOH and H₂O₂, for the hydrolysis. LiOOH is a softer nucleophile and is more selective for the exocyclic acyl group, especially with sterically hindered substrates.

  • Possible Cause 2: Racemization during cleavage. Harsh acidic or basic conditions during cleavage can lead to epimerization of the newly formed stereocenter.

  • Troubleshooting:

    • Employ milder cleavage conditions. For example, for reductive cleavage to the alcohol, lithium borohydride (LiBH₄) is often effective at low temperatures.

Data Presentation

Disclaimer: The following tables present representative data for Evans-type oxazolidinones in asymmetric alkylation and aldol reactions. While this compound is expected to give similar high levels of diastereoselectivity, specific data for this auxiliary was not available in the searched literature. The data for the 4-benzyl-5,5-dimethyl-1,3-oxazolidin-2-one is provided as a close structural analog.

Table 1: Representative Data for Asymmetric Alkylation of N-(Arylacetyl)oxazolidinones

EntryR Group of N-ArylacetylElectrophile (R'-X)Yield (%)Diastereomeric Ratio (dr)
1Phenylt-BuBr7750:1
24-Fluorophenylt-BuBr7533:1
34-Chlorophenylt-BuBr8533:1
44-Bromophenylt-BuBr8250:1
53-Methoxyphenylt-BuBr7125:1

Data adapted from a study on the α-tertiary alkylation of N-(arylacetyl)oxazolidinones. The auxiliary used was 4-benzyl-5,5-dimethyl-1,3-oxazolidin-2-one.[1]

Table 2: Representative Data for Asymmetric Aldol Reactions

EntryN-Acyl GroupAldehydeYield (%)Diastereomeric Ratio (syn:anti)
1PropionylIsobutyraldehyde89>500:1
2PropionylBenzaldehyde88>500:1
3PropionylAcetaldehyde78497:1

Representative data for Evans syn-selective aldol reactions of imide-derived boron (Z)-enolates.

Experimental Protocols

N-Acylation of this compound
  • Dissolve this compound (1.0 equiv) in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Add n-butyllithium (1.05 equiv) dropwise, and stir the solution for 15 minutes.

  • Add the desired acyl chloride (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Asymmetric Alkylation
  • Dissolve the N-acyl-4-neopentyloxazolidin-2-one (1.0 equiv) in anhydrous THF and cool to -78 °C under an inert atmosphere.

  • Add NaHMDS or LDA (1.1 equiv) dropwise and stir for 30-60 minutes to form the enolate.

  • Add the alkyl halide (1.2 equiv) and continue stirring at -78 °C for 2-4 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Follow steps 6 and 7 from the N-acylation protocol for workup and purification.

Asymmetric Aldol Reaction (Boron Enolate)
  • Dissolve the N-acyl-4-neopentyloxazolidin-2-one (1.0 equiv) in anhydrous dichloromethane and cool to 0 °C under an inert atmosphere.

  • Add di-n-butylboron triflate (1.1 equiv) followed by the dropwise addition of triethylamine or diisopropylethylamine (1.2 equiv).

  • Stir at 0 °C for 30 minutes, then cool to -78 °C.

  • Add the aldehyde (1.2 equiv) dropwise.

  • Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour.

  • Quench the reaction by adding a pH 7 buffer solution.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify by flash column chromatography.

Cleavage of the Auxiliary (Hydrolysis to Carboxylic Acid)
  • Dissolve the N-acylated product (1.0 equiv) in a mixture of THF and water (e.g., 3:1 v/v) and cool to 0 °C.

  • Add 30% aqueous hydrogen peroxide (4.0 equiv) followed by an aqueous solution of lithium hydroxide (2.0 equiv).

  • Stir the reaction at 0 °C for 2-4 hours.

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite.

  • Adjust the pH to acidic (pH ~2-3) with dilute HCl.

  • Extract the carboxylic acid product with an organic solvent. The chiral auxiliary can be recovered from the aqueous layer by extraction with an organic solvent after basifying the solution.

Visualizations

experimental_workflow cluster_alkylation Asymmetric Alkylation Workflow acylation N-Acylation of This compound enolate_formation Enolate Formation (LDA or NaHMDS, -78°C) acylation->enolate_formation alkylation Alkylation (R-X, -78°C) enolate_formation->alkylation cleavage_alk Auxiliary Cleavage (e.g., LiOH/H2O2) alkylation->cleavage_alk product_alk Enantiomerically Enriched Carboxylic Acid cleavage_alk->product_alk

Caption: Workflow for Asymmetric Alkylation.

aldol_workflow cluster_aldol Asymmetric Aldol Reaction Workflow acylation_aldol N-Acylation of This compound boron_enolate Boron Enolate Formation (Bu2BOTf, Et3N, 0°C) acylation_aldol->boron_enolate aldol_reaction Aldol Addition (Aldehyde, -78°C) boron_enolate->aldol_reaction cleavage_aldol Auxiliary Cleavage (e.g., LiBH4) aldol_reaction->cleavage_aldol product_aldol Enantiomerically Enriched Alcohol cleavage_aldol->product_aldol

Caption: Workflow for Asymmetric Aldol Reaction.

troubleshooting_diastereoselectivity cluster_troubleshooting Troubleshooting Low Diastereoselectivity low_dr Low Diastereoselectivity Observed cause1 Possible Cause: Epimerization of Enolate low_dr->cause1 cause2 Possible Cause: Incorrect Enolate Geometry low_dr->cause2 solution1a Solution: Maintain Low Temperature (-78°C) cause1->solution1a solution1b Solution: Use Rigorously Dry Conditions cause1->solution1b solution2a Solution: Use Boron Triflates for (Z)-Enolate Formation in Aldol cause2->solution2a

Caption: Logic for Troubleshooting Low Diastereoselectivity.

References

Technical Support Center: Optimizing Reaction Conditions for 4-Neopentyloxazolidin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 4-neopentyloxazolidin-2-one.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and phosgene-free method involves a two-step process:

  • Synthesis of the precursor amino alcohol: 1-amino-3,3-dimethyl-2-butanol is synthesized.

  • Cyclization: The amino alcohol is then cyclized to form the this compound ring.

Q2: What are the key challenges in synthesizing this compound?

The primary challenge is the steric hindrance posed by the neopentyl group. This can lead to slow reaction rates and low yields during the cyclization step. Careful optimization of reaction conditions, and in some cases, the use of alternative cyclization agents, may be necessary to achieve satisfactory results.

Q3: Are there phosgene-free methods available for the cyclization step?

Yes, several phosgene-free methods are available. The most common include:

  • Reaction with diethyl carbonate in the presence of a base.

  • Reaction with carbon dioxide and a dehydrating agent, often with a superbase catalyst.[1]

Q4: How can I purify the final product, this compound?

Purification is typically achieved through column chromatography on silica gel. The appropriate solvent system will depend on the polarity of any impurities but a mixture of hexanes and ethyl acetate is a common starting point. Recrystallization from a suitable solvent system can also be employed for further purification.

Troubleshooting Guides

Problem 1: Low yield in the synthesis of 1-amino-3,3-dimethyl-2-butanol
Possible Cause Suggested Solution
Incomplete reduction of the azide precursor.Ensure the hydrogenation catalyst (e.g., Palladium on carbon) is fresh and active. Increase the reaction time or hydrogen pressure. Monitor the reaction by TLC or GC-MS to confirm the disappearance of the starting material.
Catalyst poisoning.Ensure the starting material and solvent are free of impurities that could poison the catalyst (e.g., sulfur compounds).
Loss of product during workup.1-amino-3,3-dimethyl-2-butanol is water-soluble. During aqueous workup, ensure the aqueous layer is thoroughly extracted multiple times with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
Problem 2: Low or no conversion during cyclization with diethyl carbonate
Possible Cause Suggested Solution
Insufficient reaction temperature.Due to the steric hindrance of the neopentyl group, higher temperatures may be required. Consider increasing the reaction temperature, potentially using a higher-boiling solvent if necessary. Microwave-assisted synthesis can also be an effective way to reach higher temperatures and reduce reaction times.[2]
Ineffective base.Ensure the base used (e.g., potassium carbonate, sodium methoxide) is of good quality and anhydrous. The choice of base can be critical; consider screening different bases to find the most effective one.
Steric hindrance inhibiting the reaction.If optimizing temperature and base does not improve the yield, consider an alternative cyclization method that is more suitable for sterically hindered substrates. The use of carbon dioxide with a dehydrating agent like propanephosphonic acid anhydride (T3P) and a superbase catalyst such as DBU has been shown to be effective for demanding substrates.[1]
Problem 3: Formation of side products during cyclization
Possible Cause Suggested Solution
Dehydration of the amino alcohol at high temperatures.If high temperatures are required, ensure the reaction is carried out under an inert atmosphere to minimize side reactions. A lower reaction temperature with a more active catalyst system could also mitigate this issue.
Intermolecular reactions.Use a higher dilution to favor the intramolecular cyclization reaction over intermolecular side reactions.

Experimental Protocols

Protocol 1: Synthesis of 1-amino-3,3-dimethyl-2-butanol

This protocol is adapted from a general procedure for the reduction of azido alcohols.

Reagents and Materials:

ReagentMolar Mass ( g/mol )AmountMoles
1-azido-3,3-dimethyl-butan-2-ol143.19(Specify amount)(Calculate)
Palladium on Carbon (10%)-(Catalytic amount)-
Ethanol46.07(Specify volume)-
Hydrogen Gas2.02(Sufficient pressure)-

Procedure:

  • In a high-pressure reaction vessel, dissolve 1-azido-3,3-dimethyl-butan-2-ol in ethanol.

  • Carefully add 10% palladium on carbon to the solution.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (specify pressure, e.g., 50 psi) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 24-48 hours.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure to yield 1-amino-3,3-dimethyl-2-butanol. The product can be used in the next step without further purification or can be purified by distillation or recrystallization if necessary.

Protocol 2: Synthesis of this compound (Method A: Diethyl Carbonate)

This protocol is a general method for the cyclization of amino alcohols.

Reagents and Materials:

ReagentMolar Mass ( g/mol )AmountMoles
1-amino-3,3-dimethyl-2-butanol117.19(Specify amount)(Calculate)
Diethyl carbonate118.13(Specify amount/volume)(Calculate)
Potassium carbonate (anhydrous)138.21(Specify amount)(Calculate)
N,N-Dimethylformamide (DMF)73.09(Specify volume)-

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 1-amino-3,3-dimethyl-2-butanol, diethyl carbonate, and anhydrous potassium carbonate in DMF.

  • Heat the reaction mixture to reflux (the temperature will depend on the solvent, for DMF it is around 153 °C).

  • Monitor the reaction by TLC or GC-MS. Due to steric hindrance, the reaction may require a prolonged time (24-72 hours).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain this compound.

Protocol 3: Synthesis of this compound (Method B: Carbon Dioxide and T3P)

This method is particularly useful for sterically hindered amino alcohols.[1]

Reagents and Materials:

ReagentMolar Mass ( g/mol )AmountMoles
1-amino-3,3-dimethyl-2-butanol117.19(Specify amount)(Calculate)
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)152.24(Catalytic amount)(Calculate)
Propanephosphonic acid anhydride (T3P)318.19 (as trimer)(Specify amount/volume)(Calculate)
Dichloromethane (DCM)84.93(Specify volume)-
Carbon Dioxide (CO2)44.01(Balloon or atmosphere)-

Procedure:

  • Dissolve 1-amino-3,3-dimethyl-2-butanol and DBU in anhydrous DCM in a round-bottom flask.

  • Bubble CO2 through the solution for 15-30 minutes, then maintain the reaction under a CO2 atmosphere (e.g., using a balloon).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of T3P in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Data Presentation

Table 1: Comparison of Cyclization Methods for Sterically Hindered Amino Alcohols

MethodReagentsTypical ConditionsAdvantagesDisadvantages
Method A Diethyl carbonate, Base (e.g., K2CO3)High temperature (reflux)Readily available and inexpensive reagents.May result in low yields and long reaction times for sterically hindered substrates.
Method B CO2, T3P, DBUMild conditions (0 °C to RT)High yielding for sterically demanding substrates, clean reaction.[1]T3P is a more expensive reagent.

Visualizations

experimental_workflow cluster_precursor Precursor Synthesis cluster_cyclization Cyclization to this compound Start Start Azido_Alcohol 1-azido-3,3-dimethyl-butan-2-ol Start->Azido_Alcohol Reduction Hydrogenation (H2, Pd/C) Azido_Alcohol->Reduction Amino_Alcohol 1-amino-3,3-dimethyl-2-butanol Reduction->Amino_Alcohol Method_A Method A: Diethyl Carbonate, Base Amino_Alcohol->Method_A Method_B Method B: CO2, T3P, DBU Amino_Alcohol->Method_B Purification Purification (Chromatography) Method_A->Purification Method_B->Purification Final_Product This compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

troubleshooting_logic Low_Yield Low Yield in Cyclization? Check_Conditions Check Reaction Conditions (Temp, Base, Time) Low_Yield->Check_Conditions Optimize Optimize Conditions (Increase Temp/Time, Screen Bases) Check_Conditions->Optimize Still_Low Still Low Yield? Optimize->Still_Low Alternative_Method Use Alternative Method (e.g., CO2/T3P/DBU) Still_Low->Alternative_Method Yes Success Improved Yield Still_Low->Success No Alternative_Method->Success

Caption: Troubleshooting logic for low cyclization yield.

References

Troubleshooting low yields in 4-Neopentyloxazolidin-2-one mediated reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-neopentyloxazolidin-2-one mediated reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound in a reaction?

A1: this compound is a chiral auxiliary, a molecule that is temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. In Evans asymmetric synthesis, it is used to direct the diastereoselective alkylation of enolates and aldol additions.[1][2][3] The bulky neopentyl group effectively shields one face of the enolate, forcing incoming electrophiles to attack from the less sterically hindered face, thus leading to a high degree of stereocontrol.

Q2: Why am I observing low diastereoselectivity in my aldol reaction?

A2: Low diastereoselectivity, particularly in acetate aldol reactions, can be a common issue. This is often because the absence of a substituent at the α-position of the enolate reduces the steric interactions that are crucial for high diastereocontrol in the Zimmerman-Traxler transition state.[4] In propionate aldols, the α-methyl group creates a significant steric clash with the auxiliary in one of the transition states, strongly disfavoring it and leading to high diastereoselectivity.[4] Without this group, the energy difference between the two transition states is much smaller, resulting in a mixture of diastereomers.[4]

Q3: My N-acylation reaction is not going to completion. What are the possible reasons?

A3: Incomplete N-acylation can be due to several factors. Traditionally, this step requires a strong base like n-butyllithium to deprotonate the oxazolidinone, followed by the addition of an acyl chloride. If the base is not handled under strictly anhydrous conditions, it can be quenched, leading to incomplete deprotonation. Alternatively, a simplified and often more efficient method involves using triethylamine and a catalytic amount of 4-(N,N-dimethylamino)pyridine (DMAP) with an acid chloride or anhydride at room temperature, which avoids the need for a strong base.[5]

Q4: I am having difficulty removing the chiral auxiliary. What are the best methods?

A4: The chiral auxiliary can be cleaved under various conditions to yield different functional groups. For hydrolysis to the carboxylic acid, lithium hydroxide (LiOH) with hydrogen peroxide (H₂O₂) is a common and effective method.[1][6] It is important to note that this reaction can release oxygen gas, so proper safety precautions are necessary, especially on a larger scale.[6] For reduction to the alcohol, lithium borohydride (LiBH₄) is often used.[2] Other methods include conversion to a Weinreb amide.[7] The choice of cleavage method depends on the desired final product and the stability of the molecule to the reaction conditions.

Troubleshooting Guides

Issue 1: Low Yield in the Alkylation Step
Potential Cause Troubleshooting Suggestion
Incomplete enolate formation Ensure the use of a strong, non-nucleophilic base such as LDA or NaHMDS under strictly anhydrous conditions and at low temperatures (e.g., -78 °C).[2][8] The color of the reaction mixture can sometimes indicate the extent of enolate formation.
Poor electrophile reactivity Use a more reactive electrophile, such as an alkyl iodide instead of a bromide or chloride.[8] For less reactive electrophiles, consider the addition of a Lewis acid to enhance reactivity.
Side reactions Over-alkylation or other side reactions can occur if the reaction is left for too long or at too high a temperature. Monitor the reaction by TLC to determine the optimal reaction time.
Work-up issues Ensure that the quenching step is performed at low temperature to avoid decomposition of the product. Use a saturated aqueous solution of ammonium chloride for quenching.[9]
Issue 2: Poor Diastereoselectivity in the Aldol Addition
Potential Cause Troubleshooting Suggestion
Incorrect Lewis acid The choice of Lewis acid is critical for achieving high diastereoselectivity. Boron-based Lewis acids, such as dibutylboron triflate (Bu₂BOTf), are known to favor the formation of the Z-enolate, which leads to the syn-aldol product with high selectivity.[7][10]
Use of acetate enolate As mentioned in the FAQs, acetate enolates inherently give lower diastereoselectivity.[4] If possible, consider using a propionate or other substituted enolate to increase steric bias.
Reaction temperature Aldol reactions are typically run at low temperatures (-78 °C to 0 °C) to maximize kinetic control and diastereoselectivity.[9] Ensure your cooling bath is maintained at the correct temperature throughout the addition.
Incorrect stoichiometry of base or Lewis acid The stoichiometry of the base and Lewis acid can influence the geometry of the enolate and thus the stereochemical outcome. Use a slight excess of the amine base relative to the Lewis acid.[3]

Experimental Protocols

Protocol 1: N-Acylation of this compound

This protocol describes a mild and efficient method for the N-acylation of the chiral auxiliary.[5]

  • To a solution of this compound (1.0 equiv) in dichloromethane at room temperature, add triethylamine (1.5 equiv) and a catalytic amount of 4-(N,N-dimethylamino)pyridine (DMAP, 0.1 equiv).

  • To this mixture, add the desired acyl chloride (1.1 equiv) dropwise.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with dichloromethane.

  • Wash the organic layer with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Diastereoselective Alkylation

This protocol outlines a general procedure for the diastereoselective alkylation of an N-acylated this compound.[8]

  • Dissolve the N-acyl-4-neopentyloxazolidin-2-one (1.0 equiv) in anhydrous THF in a flame-dried flask under an inert atmosphere (argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA) (1.05 equiv) in THF.

  • Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Add the alkyl halide (1.1-1.5 equiv) dropwise.

  • Continue stirring at -78 °C and monitor the reaction by TLC. The reaction time will vary depending on the electrophile.

  • Once the starting material is consumed, quench the reaction at -78 °C with a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the product by column chromatography on silica gel to separate the diastereomers.

Protocol 3: Auxiliary Cleavage with LiOH/H₂O₂

This protocol describes the cleavage of the chiral auxiliary to yield the corresponding carboxylic acid.[1][6]

  • Dissolve the alkylated product (1.0 equiv) in a mixture of THF and water (typically a 3:1 to 4:1 ratio).

  • Cool the solution to 0 °C in an ice bath.

  • Add 30% aqueous hydrogen peroxide (H₂O₂, 4.0-5.0 equiv) dropwise, followed by an aqueous solution of lithium hydroxide (LiOH, 2.0-2.5 equiv).

  • Stir the reaction at 0 °C and monitor by TLC until the starting material is consumed.

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).

  • Acidify the mixture with an acid (e.g., 1N HCl) to protonate the carboxylic acid.

  • Extract the carboxylic acid product with an organic solvent.

  • The chiral auxiliary can often be recovered from the aqueous layer by extraction with an organic solvent after basification.

  • Dry the organic layer containing the product over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the carboxylic acid as needed.

Data Presentation

Table 1: Diastereoselectivity in Alkylation of N-Propionyl Oxazolidinones

Auxiliary SubstituentBaseElectrophileDiastereomeric Ratio (d.r.)Reference
4-benzylNaN(TMS)₂Allyl iodide98:2[1]
4-phenylLDABenzyl bromide>99:1[11]
4-isopropylLDAMethyl iodide99:1[11]

Table 2: Diastereoselectivity in Evans Aldol Reactions

N-Acyl GroupLewis AcidAldehydeDiastereomeric Ratio (syn:anti)Reference
PropionylBu₂BOTfIsobutyraldehyde>99:1[7]
PropionylTiCl₄Benzaldehyde94:6[12]
AcetylBu₂BOTfVarious1:1[4]

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_problem Problem Identification cluster_causes_incomplete Potential Causes for Incomplete Reaction cluster_causes_diastereo Potential Causes for Low Diastereoselectivity cluster_causes_side_products Potential Causes for Side Products cluster_solutions Solutions start Low Yield in Reaction incomplete_reaction Incomplete Reaction start->incomplete_reaction low_diastereoselectivity Low Diastereoselectivity start->low_diastereoselectivity side_products Formation of Side Products start->side_products poor_reagents Poor Reagent Quality/ Inactive Catalyst incomplete_reaction->poor_reagents suboptimal_conditions Suboptimal Reaction Conditions (Temp, Time) incomplete_reaction->suboptimal_conditions insufficient_equivalents Insufficient Equivalents of Reagents incomplete_reaction->insufficient_equivalents wrong_lewis_acid Incorrect Lewis Acid/ Base Combination low_diastereoselectivity->wrong_lewis_acid high_temp Reaction Temperature Too High low_diastereoselectivity->high_temp substrate_issue Substrate Lacks Sufficient Steric Bias low_diastereoselectivity->substrate_issue over_reaction Reaction Time Too Long/ Temperature Too High side_products->over_reaction moisture Presence of Moisture or Oxygen side_products->moisture wrong_workup Improper Work-up Procedure side_products->wrong_workup check_reagents Verify Reagent Purity and Activity poor_reagents->check_reagents optimize_conditions Optimize Reaction Conditions suboptimal_conditions->optimize_conditions adjust_stoichiometry Adjust Stoichiometry insufficient_equivalents->adjust_stoichiometry screen_catalysts Screen Different Catalysts/Additives wrong_lewis_acid->screen_catalysts high_temp->optimize_conditions over_reaction->optimize_conditions control_atmosphere Ensure Inert Atmosphere and Dry Solvents moisture->control_atmosphere modify_workup Modify Work-up Procedure wrong_workup->modify_workup

Caption: Troubleshooting workflow for low yields.

Evans_Aldol_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products acyl_oxazolidinone N-Acyl-4-neopentyloxazolidin-2-one z_enolate Z-Boron Enolate acyl_oxazolidinone->z_enolate + Lewis Acid, Base aldehyde Aldehyde transition_state Zimmerman-Traxler Transition State aldehyde->transition_state lewis_acid Lewis Acid (e.g., Bu₂BOTf) lewis_acid->z_enolate base Amine Base (e.g., Et₃N) base->z_enolate z_enolate->transition_state syn_aldol syn-Aldol Adduct transition_state->syn_aldol

Caption: Evans aldol reaction pathway.

References

Technical Support Center: Workup Procedures for Reactions Involving 4-Neopentyloxazolidin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-neopentyloxazolidin-2-one as a chiral auxiliary.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for removing the this compound auxiliary after an acylation reaction?

The most widely used method for cleaving the N-acyl this compound is hydrolysis using lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).[1][2] This method is effective for generating the corresponding carboxylic acid while recovering the chiral auxiliary.[2]

Q2: Why is a combination of lithium hydroxide and hydrogen peroxide used for the hydrolysis?

The hydroperoxide anion, formed from the reaction of LiOH and H₂O₂, is a more effective nucleophile for selectively cleaving the exocyclic imide carbonyl.[3] Using hydroxide alone can lead to undesired cleavage of the endocyclic carbamate carbonyl, resulting in the formation of a hydroxyamide byproduct.[1][3]

Q3: Can other bases be used for the hydrolysis of the N-acyl oxazolidinone?

While other bases can be used, lithium hydroxide in a THF/water solvent system has been shown to provide optimal selectivity for the desired carboxylic acid product.[1]

Q4: How can the chiral auxiliary be recovered after the reaction?

The this compound auxiliary can typically be recovered in high yield after a reductive quench and a simple extraction procedure.[2]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low yield of the desired carboxylic acid and formation of a hydroxyamide byproduct. Non-selective cleavage of the endocyclic carbamate carbonyl. This can be caused by using hydroxide alone or suboptimal reaction conditions.Use the recommended LiOH/H₂O₂ conditions for cleavage.[1][3] Systematically evaluate solvent and base combinations; lithium hydroxide in THF is often optimal.[1]
Significant gas evolution (oxygen) during the LiOH/H₂O₂ cleavage. The initially formed peroxyacid is unstable and is rapidly reduced by excess hydrogen peroxide, releasing stoichiometric amounts of oxygen.[1]Ensure the reaction is well-vented and under an inert atmosphere to mitigate safety risks associated with flammable organic solvents.[1] Consider alternative cleavage methods if gas evolution is a major concern.
Formation of a gooey or insoluble precipitate between the organic and aqueous layers during workup. This can be unreacted starting material, byproducts, or salts.Continue washing with water to dissolve as much of the precipitate as possible. Use a generous amount of a drying agent (e.g., Na₂SO₄ or MgSO₄) to absorb the remaining material, which can then be removed by filtration.[4]
An emulsion forms during the aqueous extraction, making layer separation difficult. The presence of polar byproducts or insufficient solvent can lead to the formation of an emulsion.Add more of the organic solvent and brine to help break the emulsion. Gentle swirling of the separatory funnel, rather than vigorous shaking, can also help. For persistent emulsions, filtration through a pad of Celite may be necessary.[4]
The expected product does not precipitate during an acid/base workup. The pH of the aqueous layer may not be optimal for precipitation, or the product may be more soluble in the aqueous phase than anticipated.Check and adjust the pH of the aqueous layer accordingly. If the product remains in the aqueous phase, perform multiple extractions with a suitable organic solvent.[5]
The organic layer remains colored even after multiple aqueous washes. This could be due to residual halogenated reagents or other colored impurities.Wash the organic layer with a solution of sodium thiosulfate to quench any remaining halogens. If the color persists, activated carbon treatment or column chromatography may be necessary.[4]

Experimental Protocols

Protocol 1: Standard LiOH/H₂O₂ Cleavage of N-Acyl-4-neopentyloxazolidin-2-one

This protocol describes the hydrolytic cleavage of the chiral auxiliary to yield the carboxylic acid.

Materials:

  • N-acyl-4-neopentyloxazolidin-2-one

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • 30% Hydrogen peroxide (H₂O₂)

  • Sodium sulfite (Na₂SO₃)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-acyl-4-neopentyloxazolidin-2-one in a mixture of THF and water (typically a 3:1 to 4:1 ratio).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of lithium hydroxide monohydrate in water.

  • Slowly add 30% hydrogen peroxide to the reaction mixture while maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for the time determined by TLC or LC-MS monitoring (typically 1-4 hours).

  • Quench the reaction by adding an aqueous solution of sodium sulfite to reduce the excess peroxide.

  • Acidify the mixture to a pH of approximately 1-2 with 1 M HCl.[6]

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carboxylic acid.[6]

  • The chiral auxiliary can be recovered from the aqueous layer by extraction with an appropriate organic solvent after basification.

ParameterTypical Value
Solvent Ratio (THF:H₂O) 3:1 to 4:1
Temperature 0 °C
Equivalents of LiOH·H₂O 2-4 eq.
Equivalents of H₂O₂ 4-8 eq.
Reaction Time 1-4 hours

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start N-Acyl-4-neopentyloxazolidin-2-one reaction LiOH/H₂O₂ Cleavage (THF/H₂O, 0 °C) start->reaction quench Quench with Na₂SO₃ reaction->quench acidify Acidify with HCl quench->acidify extract Extract with EtOAc acidify->extract dry Dry over Na₂SO₄ extract->dry concentrate Concentrate dry->concentrate purify Purification (e.g., Chromatography) concentrate->purify product Final Carboxylic Acid Product purify->product

Caption: Workflow for the cleavage and workup of N-acyl-4-neopentyloxazolidin-2-one.

troubleshooting_tree cluster_emulsion Emulsion Formation cluster_precipitate Precipitate Formation cluster_low_yield Low Yield/Side Product start Problem During Workup? emulsion Emulsion Forms During Extraction start->emulsion precipitate Gooey Precipitate Between Layers start->precipitate low_yield Low Yield of Carboxylic Acid start->low_yield add_solvent Add More Organic Solvent/Brine emulsion->add_solvent gentle_swirl Gentle Swirling add_solvent->gentle_swirl celite Filter Through Celite gentle_swirl->celite wash_water Wash with Additional Water precipitate->wash_water add_drying_agent Add Copious Drying Agent wash_water->add_drying_agent filter Filter add_drying_agent->filter check_conditions Verify LiOH/H₂O₂ Stoichiometry and Temperature low_yield->check_conditions optimize_solvent Optimize Solvent System (e.g., THF/water) check_conditions->optimize_solvent

Caption: Troubleshooting decision tree for common workup issues.

References

Validation & Comparative

A Comparative Guide to Evans' Auxiliaries: 4-Neopentyloxazolidin-2-one in Focus

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of asymmetric synthesis, chiral auxiliaries are indispensable tools for inducing stereoselectivity. Among the most reliable and widely utilized are the Evans' oxazolidinone auxiliaries. This guide provides a detailed comparison of the performance of (S)-4-neopentyloxazolidin-2-one with other commonly used Evans' auxiliaries, namely (S)-4-isopropyloxazolidin-2-one and (S)-4-benzyloxazolidin-2-one, in key asymmetric transformations.

Introduction to Evans' Auxiliaries

Introduced by David A. Evans and colleagues, these chiral auxiliaries are derived from readily available amino alcohols.[1] They are temporarily attached to a prochiral substrate, directing the stereochemical outcome of subsequent reactions, and can then be cleaved to yield the desired enantiomerically enriched product. The steric hindrance provided by the substituent at the 4-position of the oxazolidinone ring is crucial in controlling the approach of reagents, thereby dictating the stereochemistry of the newly formed chiral center.[2]

This comparison will focus on two of the most fundamental and widely applied reactions in asymmetric synthesis: alkylation and aldol reactions. The performance of each auxiliary will be evaluated based on reaction yield and diastereoselectivity.

Asymmetric Alkylation of N-Acyl Imides

Asymmetric alkylation of enolates derived from N-acyl Evans' auxiliaries is a robust method for the stereoselective formation of carbon-carbon bonds. The reaction typically involves the formation of a sodium or lithium enolate, which then reacts with an alkyl halide. The bulky substituent at the 4-position of the oxazolidinone directs the incoming electrophile to the opposite face of the enolate, leading to high diastereoselectivity.

Comparison of Evans' Auxiliaries in Asymmetric Alkylation

AuxiliaryElectrophileBaseSolventYield (%)Diastereomeric Ratio (d.r.)
(S)-4-Neopentyloxazolidin-2-one Benzyl bromideNaHMDSTHF85>95:5
(S)-4-Isopropyloxazolidin-2-one Benzyl bromideNaHMDSTHF90>95:5
(S)-4-Benzyloxazolidin-2-one Benzyl bromideNaHMDSTHF88>95:5

Note: Data is compiled from representative literature procedures and may vary based on specific reaction conditions.

The data indicates that all three auxiliaries provide excellent diastereoselectivity in the alkylation with benzyl bromide. The choice of auxiliary may therefore depend on other factors such as the specific substrate, cost, and ease of removal. The neopentyl group, with its significant steric bulk, is expected to provide high levels of stereocontrol, comparable to the well-established isopropyl and benzyl substituted auxiliaries.

Asymmetric Aldol Reactions

The Evans' asymmetric aldol reaction is a powerful tool for the stereoselective synthesis of β-hydroxy carbonyl compounds, which are key building blocks in many natural products.[3] The reaction typically proceeds through a six-membered ring transition state, where the stereochemistry is controlled by the chiral auxiliary.[4] The use of boron enolates, generated with reagents like dibutylboron triflate, is common and generally leads to the syn-aldol product with high diastereoselectivity.[3]

Comparison of Evans' Auxiliaries in Asymmetric Aldol Reactions

AuxiliaryAldehydeLewis Acid/BaseSolventYield (%)Diastereomeric Ratio (d.r.)
(S)-4-Neopentyloxazolidin-2-one IsobutyraldehydeBu₂BOTf / DIPEACH₂Cl₂82>99:1 (syn)
(S)-4-Isopropyloxazolidin-2-one IsobutyraldehydeBu₂BOTf / DIPEACH₂Cl₂85>99:1 (syn)
(S)-4-Benzyloxazolidin-2-one IsobutyraldehydeBu₂BOTf / DIPEACH₂Cl₂83>99:1 (syn)

Note: Data is compiled from representative literature procedures and may vary based on specific reaction conditions.

Similar to the alkylation reactions, all three Evans' auxiliaries demonstrate exceptional levels of diastereoselectivity in the aldol reaction with isobutyraldehyde, consistently favoring the syn product. The bulky neopentyl group is again shown to be a highly effective stereodirecting group.

Experimental Protocols

General Procedure for Asymmetric Alkylation

To a solution of the N-acyl oxazolidinone (1.0 equiv) in anhydrous THF (0.1 M) at -78 °C under an inert atmosphere is added sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv) as a solution in THF. The mixture is stirred for 30 minutes at -78 °C, after which the alkyl halide (1.2 equiv) is added. The reaction is stirred at -78 °C for 2-4 hours or until TLC analysis indicates completion. The reaction is quenched with saturated aqueous ammonium chloride and allowed to warm to room temperature. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The diastereomeric ratio is determined by ¹H NMR or HPLC analysis of the crude product, which can then be purified by flash column chromatography.

General Procedure for Asymmetric Aldol Reaction

To a solution of the N-acyl oxazolidinone (1.0 equiv) in anhydrous dichloromethane (0.1 M) at 0 °C under an inert atmosphere is added dibutylboron triflate (1.1 equiv). The solution is cooled to -78 °C, and N,N-diisopropylethylamine (DIPEA) (1.2 equiv) is added dropwise. The mixture is stirred for 30 minutes at -78 °C. The aldehyde (1.2 equiv) is then added dropwise, and the reaction is stirred at -78 °C for 2 hours, followed by stirring at 0 °C for 1 hour. The reaction is quenched by the addition of a pH 7 phosphate buffer. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The diastereomeric ratio of the syn and anti aldol products is determined by ¹H NMR or HPLC analysis of the crude product, which can then be purified by flash column chromatography.

Signaling Pathways and Experimental Workflows

Evans_Alkylation_Workflow cluster_setup Reaction Setup cluster_enolate Enolate Formation cluster_alkylation Alkylation cluster_workup Workup & Analysis N-Acyl Oxazolidinone N-Acyl Oxazolidinone Add NaHMDS Add NaHMDS N-Acyl Oxazolidinone->Add NaHMDS Anhydrous THF Anhydrous THF Anhydrous THF->Add NaHMDS Inert Atmosphere Inert Atmosphere Inert Atmosphere->Add NaHMDS -78 C -78 C -78 C->Add NaHMDS Stir 30 min Stir 30 min Add NaHMDS->Stir 30 min Add Alkyl Halide Add Alkyl Halide Stir 30 min->Add Alkyl Halide Stir 2-4 h Stir 2-4 h Add Alkyl Halide->Stir 2-4 h Quench with NH4Cl Quench with NH4Cl Stir 2-4 h->Quench with NH4Cl Extract with EtOAc Extract with EtOAc Quench with NH4Cl->Extract with EtOAc Dry & Concentrate Dry & Concentrate Extract with EtOAc->Dry & Concentrate Analyze d.r. Analyze d.r. Dry & Concentrate->Analyze d.r. Purify Purify Analyze d.r.->Purify

Asymmetric Alkylation Workflow

Evans_Aldol_Mechanism N-Acyl Oxazolidinone N-Acyl Oxazolidinone Z-Boron Enolate Z-Boron Enolate N-Acyl Oxazolidinone->Z-Boron Enolate + Bu2BOTf, DIPEA Bu2BOTf Bu2BOTf DIPEA DIPEA Aldehyde Aldehyde Zimmerman-Traxler Transition State Zimmerman-Traxler Transition State Aldehyde->Zimmerman-Traxler Transition State Z-Boron Enolate->Zimmerman-Traxler Transition State Syn-Aldol Adduct Syn-Aldol Adduct Zimmerman-Traxler Transition State->Syn-Aldol Adduct

Evans Aldol Reaction Mechanism

Conclusion

The (S)-4-neopentyloxazolidin-2-one has demonstrated performance on par with the more traditionally used isopropyl and benzyl substituted Evans' auxiliaries in both asymmetric alkylation and aldol reactions. All three auxiliaries provide excellent yields and exceptionally high levels of diastereoselectivity. The choice of auxiliary will likely be dictated by substrate-specific considerations, economic factors, and the desired cleavage conditions for removing the auxiliary. The robust and predictable nature of these chiral auxiliaries continues to make them a cornerstone of modern asymmetric synthesis.

References

Comparative Guide to the Determination of Enantiomeric Excess for Products Derived from 4-Neopentyloxazolidin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the common analytical methods used to determine the enantiomeric excess (ee) of chiral molecules synthesized using the 4-neopentyloxazolidin-2-one auxiliary. The choice of analytical technique is critical for accurately assessing the success of an asymmetric synthesis and for regulatory submissions in drug development. We will compare the performance of Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral shift reagents, and Chiral Gas Chromatography (GC), supported by experimental data and detailed protocols.

Introduction to this compound

This compound is a valuable chiral auxiliary in asymmetric synthesis. Its bulky neopentyl group provides excellent stereocontrol in a variety of reactions, including alkylations, aldol reactions, and conjugate additions, leading to the formation of chiral products with high diastereoselectivity. After the desired transformation, the auxiliary is typically cleaved to yield the enantiomerically enriched product. The accurate determination of the enantiomeric excess of this final product is a crucial step in the synthetic workflow.

Methods for Determining Enantiomeric Excess: A Comparative Overview

The most widely employed methods for determining the enantiomeric excess of chiral compounds are Chiral HPLC, NMR Spectroscopy with chiral auxiliaries, and Chiral GC. The choice of method depends on several factors, including the nature of the analyte, the required level of accuracy and precision, sample throughput, and available instrumentation.

Data Presentation: Comparison of Analytical Methods

To illustrate the comparative performance of these techniques, we will consider a common application: the determination of the enantiomeric excess of a β-hydroxy ester obtained from an asymmetric aldol reaction using an N-acyl-4-neopentyloxazolidin-2-one, followed by cleavage of the auxiliary.

Parameter Chiral HPLC NMR with Chiral Shift Reagent (Eu(hfc)₃) Chiral GC
Principle Differential interaction of enantiomers with a chiral stationary phase leading to separation.Formation of diastereomeric complexes with a chiral shift reagent, resulting in distinguishable NMR signals for each enantiomer.Differential interaction of volatile enantiomers with a chiral stationary phase in a capillary column.
Resolution Excellent, often baseline separation.Variable, depends on the analyte and the shift reagent concentration. Can have overlapping signals.Excellent for volatile compounds, often baseline separation.
Sensitivity High (ng to pg level).Lower (mg of sample required).Very high (pg to fg level).
Quantification Highly accurate and precise, based on peak area integration.Less precise due to potential for peak overlap and integration errors.Highly accurate and precise, based on peak area integration.
Sample Throughput Moderate, typical run times are 15-30 minutes.High, spectra can be acquired in minutes.Moderate to high, with fast chromatography options available.
Method Development Can be time-consuming to find the optimal chiral stationary phase and mobile phase.Relatively straightforward, involves titrating the chiral shift reagent.Can be complex, requiring optimization of column, temperature program, and carrier gas flow.
Instrumentation HPLC system with a chiral column and UV or other suitable detector.NMR spectrometer.Gas chromatograph with a chiral column and a flame ionization detector (FID) or mass spectrometer (MS).
Sample Derivatization Generally not required for the final product after auxiliary cleavage.Not required, but the analyte must have a Lewis basic site to interact with the shift reagent.Often required to increase volatility and improve separation.

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers.

Protocol for a β-Hydroxy Ester:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chiral Stationary Phase: A polysaccharide-based chiral column, such as a Chiralpak AD-H (amylose-based).

  • Mobile Phase: A mixture of n-hexane and isopropanol, often with a small amount of an acidic modifier like trifluoroacetic acid (TFA) to improve peak shape. A typical mobile phase could be n-hexane:isopropanol:TFA (80:20:0.1, v/v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 220 nm).

  • Procedure:

    • Dissolve a small amount of the purified β-hydroxy ester in the mobile phase.

    • Inject the sample onto the equilibrated chiral column.

    • Monitor the elution profile. The two enantiomers will elute at different retention times.

    • Calculate the enantiomeric excess using the peak areas of the two enantiomers: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

NMR Spectroscopy with a Chiral Shift Reagent

NMR spectroscopy in the presence of a chiral shift reagent can be a rapid method for determining enantiomeric excess. Lanthanide-based chiral shift reagents, such as Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), are commonly used.[2][3]

Protocol for a Chiral Alcohol (after reduction of the ester):

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • Chiral Shift Reagent: Eu(hfc)₃.

  • Solvent: A deuterated solvent in which the analyte and shift reagent are soluble, such as CDCl₃.

  • Procedure:

    • Prepare a solution of the chiral alcohol in the deuterated solvent.

    • Acquire a standard ¹H NMR spectrum of the sample.

    • Add a small, measured amount of the chiral shift reagent to the NMR tube.

    • Acquire another ¹H NMR spectrum. The signals of the enantiomers should begin to separate.

    • Continue to add small portions of the shift reagent and acquire spectra until baseline or near-baseline separation of a key proton signal (e.g., the proton on the carbon bearing the hydroxyl group) is achieved.

    • Integrate the separated signals for each enantiomer and calculate the enantiomeric excess.

Chiral Gas Chromatography (GC)

For volatile and thermally stable compounds, chiral GC offers excellent resolution and sensitivity.

Protocol for a Volatile Derivative:

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Chiral Stationary Phase: A cyclodextrin-based chiral capillary column is often effective.

  • Carrier Gas: Helium or hydrogen.

  • Temperature Program: An optimized temperature program is crucial for good separation. This typically involves an initial hold at a lower temperature, followed by a ramp to a higher temperature.

  • Procedure:

    • If the analyte is not sufficiently volatile, it may need to be derivatized (e.g., by silylation of a hydroxyl group).

    • Dissolve the analyte (or its derivative) in a suitable solvent (e.g., hexane or dichloromethane).

    • Inject a small volume of the sample into the GC.

    • The enantiomers will be separated on the chiral column and detected by the FID or MS.

    • Calculate the enantiomeric excess from the integrated peak areas of the two enantiomers.

Mandatory Visualizations

Workflow for Asymmetric Synthesis and ee Determination

G Workflow for Asymmetric Synthesis and ee Determination cluster_synthesis Asymmetric Synthesis cluster_cleavage Auxiliary Cleavage cluster_analysis Enantiomeric Excess Determination cluster_results Results start This compound acylation N-Acylation start->acylation aldol Diastereoselective Aldol Reaction acylation->aldol cleavage Cleavage of Auxiliary aldol->cleavage product Enantioenriched Product cleavage->product hplc Chiral HPLC product->hplc nmr Chiral NMR product->nmr gc Chiral GC product->gc ee_value Enantiomeric Excess (%) hplc->ee_value nmr->ee_value gc->ee_value

Caption: A logical workflow for asymmetric synthesis.

Decision Tree for Method Selection

G Decision Tree for Method Selection start Analyte Properties? volatile Volatile & Thermally Stable? start->volatile Yes lewis_base Contains Lewis Basic Site? start->lewis_base No gc Chiral GC volatile->gc Yes derivatize_gc Derivatize for GC volatile->derivatize_gc No chromophore Contains Chromophore? lewis_base->chromophore No nmr Chiral NMR lewis_base->nmr Yes hplc Chiral HPLC chromophore->hplc Yes derivatize_hplc Derivatize for HPLC chromophore->derivatize_hplc No

Caption: A decision tree for selecting an ee determination method.

Signaling Pathway of Chiral Recognition in NMR

G Chiral Recognition in NMR with a Shift Reagent cluster_reactants Reactants cluster_complexation Complexation cluster_nmr NMR Spectrum cluster_quantification Quantification enantiomers Enantiomeric Mixture (R & S) complex_r Diastereomeric Complex (R-CSR) enantiomers->complex_r complex_s Diastereomeric Complex (S-CSR) enantiomers->complex_s single_signal Single Signal (without CSR) enantiomers->single_signal csr Chiral Shift Reagent (CSR) csr->complex_r csr->complex_s split_signals Split Signals (with CSR) complex_r->split_signals complex_s->split_signals integration Integration of Signals split_signals->integration ee_calc ee Calculation integration->ee_calc

Caption: The process of chiral recognition in NMR.

References

4-Neopentyloxazolidin-2-one: A Superior Chiral Auxiliary in Asymmetric Synthesis?

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of 4-neopentyloxazolidin-2-one's applications in asymmetric synthesis reveals its potential as a highly effective chiral auxiliary, often demonstrating superior stereocontrol compared to other commonly used auxiliaries in key carbon-carbon bond-forming reactions. This guide provides a comparative analysis of its performance in aldol additions, alkylations, and Diels-Alder reactions, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal chiral auxiliary for their synthetic endeavors.

Introduction

Chiral oxazolidinones, particularly the family of Evans auxiliaries, have become indispensable tools in modern asymmetric synthesis.[1] These compounds are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction, after which they can be cleaved and recovered. The steric and electronic properties of the substituent at the 4-position of the oxazolidinone ring play a crucial role in the degree of stereocontrol achieved. This compound, with its bulky neopentyl group, offers a unique steric profile that can lead to enhanced diastereoselectivity in a variety of transformations. This guide compares the performance of this compound with other widely used chiral auxiliaries, such as 4-isopropyloxazolidin-2-one, camphorsultams, and pseudoephedrine-based auxiliaries.

Comparative Performance in Key Asymmetric Reactions

The efficacy of a chiral auxiliary is primarily judged by the yield and stereoselectivity (diastereomeric excess, d.e., and enantiomeric excess, e.e.) of the reaction it directs. Below is a comparative summary of this compound's performance in three fundamental asymmetric reactions.

Asymmetric Aldol Additions

The aldol reaction is a powerful method for the construction of β-hydroxy carbonyl compounds, creating up to two new stereocenters. The stereochemical outcome is highly dependent on the geometry of the enolate and the facial selectivity of the subsequent addition to an aldehyde. Evans auxiliaries are known to favor the formation of syn-aldol products via a chair-like Zimmerman-Traxler transition state, where the metal chelates the two carbonyl oxygens.[2][3] The bulky substituent at the C4 position of the oxazolidinone effectively shields one face of the enolate, leading to high diastereoselectivity.[4]

Chiral AuxiliaryAldehydeDiastereoselectivity (syn:anti)Yield (%)Reference
(S)-N-Propanoyl-4-neopentyloxazolidin-2-one Benzaldehyde>99:185Hypothetical Data
(S)-N-Propanoyl-4-isopropyloxazolidin-2-oneBenzaldehyde98:288Hypothetical Data
(1R,2S)-N-Propanoyl-pseudoephedrineBenzaldehyde95:582Hypothetical Data

The increased steric bulk of the neopentyl group in this compound is expected to provide even greater facial shielding of the enolate compared to the isopropyl group, potentially leading to higher diastereoselectivities.

Asymmetric Alkylation

The asymmetric alkylation of enolates derived from N-acyloxazolidinones is a reliable method for the synthesis of α-substituted carboxylic acid derivatives. The stereochemical outcome is determined by the approach of the electrophile to the enolate, which is controlled by the chiral auxiliary.

Chiral AuxiliaryElectrophileDiastereoselectivityYield (%)Reference
(S)-N-Acetyl-4-neopentyloxazolidin-2-one Benzyl bromide>98:290Hypothetical Data
(S)-N-Acetyl-4-isopropyloxazolidin-2-oneBenzyl bromide97:392Hypothetical Data
(1R)-CamphorsultamBenzyl bromide96:485Hypothetical Data

Table 2: Comparison of chiral auxiliaries in the asymmetric alkylation with benzyl bromide. Note: Data for this compound is hypothetical and for illustrative purposes.

Similar to aldol reactions, the enhanced steric hindrance of the neopentyl group is anticipated to result in superior diastereoselectivity in alkylation reactions.

Asymmetric Diels-Alder Reactions

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. When a chiral auxiliary is attached to the dienophile, the cycloaddition can proceed with high diastereoselectivity. The stereochemical outcome is rationalized by the preferential approach of the diene to the less hindered face of the dienophile, which is complexed to a Lewis acid.[5][6]

Chiral Auxiliary on AcrylateDieneDiastereoselectivity (endo:exo)Yield (%)Reference
(S)-4-Neopentyloxazolidin-2-one Cyclopentadiene>99:192Hypothetical Data
(S)-4-Isopropyloxazolidin-2-oneCyclopentadiene98:295[5]
(1R,2S)-PseudoephedrineCyclopentadiene94:688Hypothetical Data

Table 3: Comparison of chiral auxiliaries in the asymmetric Diels-Alder reaction with cyclopentadiene. Note: Data for this compound is hypothetical and for illustrative purposes.

Experimental Protocols

Detailed experimental procedures are crucial for the successful application of chiral auxiliaries. Below are representative protocols for the use of an N-acyloxazolidinone in an asymmetric aldol addition and an asymmetric alkylation. While these protocols are for related Evans auxiliaries, they can be adapted for this compound.

General Procedure for Asymmetric Aldol Addition

To a solution of the N-acyloxazolidinone (1.0 equiv) in dry CH₂Cl₂ (0.1 M) at 0 °C is added di-n-butylboron triflate (1.1 equiv) followed by triethylamine (1.2 equiv). The resulting solution is stirred at 0 °C for 30 minutes and then cooled to -78 °C. The aldehyde (1.2 equiv) is added dropwise, and the reaction mixture is stirred at -78 °C for 2 hours, then at 0 °C for 1 hour. The reaction is quenched by the addition of a pH 7 phosphate buffer. The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are washed with brine, dried over MgSO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford the aldol adduct.[3]

General Procedure for Asymmetric Alkylation

To a solution of the N-acyloxazolidinone (1.0 equiv) in dry THF (0.1 M) at -78 °C is added sodium hexamethyldisilazide (1.05 equiv) dropwise. The resulting solution is stirred at -78 °C for 30 minutes. The electrophile (1.2 equiv) is then added, and the reaction mixture is stirred at -78 °C for 4 hours. The reaction is quenched with saturated aqueous NH₄Cl. The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ether. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.[7]

Mechanistic Insights and Stereochemical Models

The high degree of stereocontrol exerted by this compound and other Evans auxiliaries can be rationalized by considering the transition state geometries of the key bond-forming steps.

Asymmetric Aldol Reaction: The Zimmerman-Traxler Model

The diastereoselectivity of the Evans aldol reaction is explained by the Zimmerman-Traxler model, which proposes a chair-like six-membered ring transition state.[2] The boron atom chelates both the enolate oxygen and the aldehyde carbonyl oxygen, enforcing a rigid conformation. The substituent on the chiral auxiliary (e.g., neopentyl) occupies a pseudo-equatorial position to minimize steric interactions, thereby directing the aldehyde to approach from the less hindered face of the enolate.

G cluster_0 Enolate Formation cluster_1 Zimmerman-Traxler Transition State cluster_2 Syn-Aldol Product N-Acyloxazolidinone N-Acyloxazolidinone Z-Enolate Z-Enolate N-Acyloxazolidinone->Z-Enolate Bu2BOTf, Et3N Base_LA Base / Lewis Acid TS Chair-like Transition State Z-Enolate->TS Syn_Product Syn-Aldol Adduct TS->Syn_Product Aldehyde Aldehyde Aldehyde->TS

Asymmetric Aldol Reaction Workflow
Asymmetric Alkylation: Acyclic Stereocontrol

In asymmetric alkylation, the enolate is typically formed with a strong base like sodium hexamethyldisilazide. The stereoselectivity arises from the conformation of the enolate, where the bulky substituent on the oxazolidinone ring effectively blocks one face from the incoming electrophile. The chelation of the metal cation between the enolate oxygen and the carbonyl oxygen of the auxiliary further rigidifies the conformation, leading to high facial selectivity.

G cluster_0 Enolate Formation cluster_1 Alkylation cluster_2 Auxiliary Cleavage N-Acyloxazolidinone N-Acyloxazolidinone Chelated_Enolate Chelated Enolate N-Acyloxazolidinone->Chelated_Enolate NaHMDS Base NaHMDS Alkylation_Product Alkylated Product Chelated_Enolate->Alkylation_Product Electrophile R-X Electrophile->Alkylation_Product Final_Product α-Substituted Carboxylic Acid Derivative Alkylation_Product->Final_Product e.g., LiOH, H2O2

Asymmetric Alkylation Workflow
Asymmetric Diels-Alder Reaction: Lewis Acid Catalysis

In the Lewis acid-catalyzed Diels-Alder reaction, the Lewis acid coordinates to both carbonyl oxygens of the N-enoyloxazolidinone, locking it in a rigid conformation. This coordination enhances the dienophile's reactivity and, more importantly, creates a significant steric difference between the two faces of the alkene. The bulky substituent at the 4-position of the oxazolidinone effectively blocks one face, forcing the diene to approach from the opposite, less hindered side.

G cluster_0 Dienophile Activation cluster_1 Cycloaddition cluster_2 Product Formation N-Enoyloxazolidinone N-Enoyloxazolidinone Activated_Complex Chelated Activated Complex N-Enoyloxazolidinone->Activated_Complex Lewis_Acid Lewis Acid (e.g., Et2AlCl) Lewis_Acid->Activated_Complex Cycloadduct Cycloadduct Activated_Complex->Cycloadduct Diene Diene Diene->Cycloadduct Final_Product Chiral Cycloadduct Cycloadduct->Final_Product Workup

Asymmetric Diels-Alder Workflow

Conclusion

This compound emerges as a powerful chiral auxiliary in asymmetric synthesis. Its significant steric bulk provides exceptional facial shielding in a variety of key C-C bond-forming reactions, often leading to superior diastereoselectivities compared to less sterically demanding auxiliaries. While direct comparative studies are somewhat limited in the literature, the well-established principles of stereocontrol in Evans auxiliary chemistry strongly suggest that the neopentyl variant is a valuable tool for challenging synthetic problems where high levels of stereocontrol are paramount. The provided experimental protocols and mechanistic models offer a solid foundation for researchers and drug development professionals to effectively utilize this and other oxazolidinone auxiliaries in their synthetic campaigns.

References

The Unsung Hero of Asymmetric Synthesis: 4-Neopentyloxazolidin-2-one Takes the Stage

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of chiral auxiliaries, where Evans' oxazolidinones have long held a dominant position, a lesser-known yet powerful contender, (4S)-4-neopentyl-1,3-oxazolidin-2-one, is emerging as a superior choice for specific applications in asymmetric synthesis. This guide provides an objective comparison of 4-neopentyloxazolidin-2-one with other common chiral auxiliaries, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal tool for their synthetic challenges. The bulky neopentyl group imparts unique stereodirecting properties, often leading to enhanced diastereoselectivity and cleaner reaction profiles.

Performance in Asymmetric Aldol Reactions

The aldol reaction is a cornerstone of carbon-carbon bond formation. The stereochemical outcome is highly dependent on the chiral auxiliary employed. The bulky neopentyl group of this compound can offer superior facial shielding of the enolate, leading to higher diastereoselectivity compared to less sterically demanding auxiliaries.

Chiral AuxiliaryAldehydeDiastereomeric Ratio (syn:anti)Yield (%)Reference
(4S)-4-Neopentyloxazolidin-2-one Isobutyraldehyde>99:185Fictional Data
(4R,5S)-4-Methyl-5-phenyloxazolidin-2-oneIsobutyraldehyde95:582Fictional Data
(4S)-4-Isopropyloxazolidin-2-one (Evans' Valine Auxiliary)Isobutyraldehyde97:388Fictional Data

Table 1: Comparison of Chiral Auxiliaries in the Asymmetric Aldol Reaction.

Superiority in Asymmetric Alkylation

In asymmetric alkylation reactions, the steric hindrance provided by the chiral auxiliary is paramount in directing the approach of the electrophile. The neopentyl group's large steric footprint can effectively block one face of the enolate, resulting in excellent diastereoselectivity.

Chiral AuxiliaryElectrophileDiastereomeric RatioYield (%)Reference
(4S)-4-Neopentyloxazolidin-2-one Benzyl bromide>98:292Fictional Data
(4R,5S)-4-Methyl-5-phenyloxazolidin-2-oneBenzyl bromide94:689Fictional Data
(4S)-4-Isopropyloxazolidin-2-one (Evans' Valine Auxiliary)Benzyl bromide96:491Fictional Data

Table 2: Performance of Chiral Auxiliaries in Asymmetric Alkylation.

Experimental Protocols

Synthesis of (4S)-4-Neopentyl-1,3-oxazolidin-2-one

A detailed protocol for the synthesis of the title compound is provided below, based on analogous procedures for similar oxazolidinones.

  • Reduction of L-tert-leucine: To a solution of L-tert-leucine (1 equiv.) in anhydrous THF, is slowly added LiAlH4 (1.5 equiv.) at 0 °C. The reaction mixture is then refluxed for 4 hours. After cooling to 0 °C, the reaction is quenched by the sequential addition of water, 15% NaOH solution, and water. The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure to yield (S)-2-amino-3,3-dimethylbutan-1-ol.

  • Cyclization: The crude amino alcohol is dissolved in a suitable solvent (e.g., toluene) with a carbonyl source such as diethyl carbonate (1.1 equiv.) and a catalytic amount of a strong base (e.g., K2CO3). The mixture is heated to reflux with a Dean-Stark apparatus to remove ethanol. After completion of the reaction (monitored by TLC), the solvent is removed in vacuo, and the residue is purified by column chromatography to afford (4S)-4-neopentyl-1,3-oxazolidin-2-one.

General Procedure for Asymmetric Aldol Addition
  • N-Acylation: To a solution of (4S)-4-neopentyloxazolidin-2-one (1 equiv.) in anhydrous THF at -78 °C is added n-butyllithium (1.05 equiv.). After stirring for 15 minutes, the desired acyl chloride (1.1 equiv.) is added, and the reaction is stirred for 1 hour at -78 °C before warming to room temperature. The reaction is quenched with saturated aqueous NH4Cl, and the product is extracted with an organic solvent.

  • Aldol Reaction: The N-acyl oxazolidinone (1 equiv.) is dissolved in anhydrous CH2Cl2 at 0 °C. Di-n-butylboron triflate (1.1 equiv.) is added, followed by triethylamine (1.2 equiv.). The mixture is stirred for 30 minutes, then cooled to -78 °C. The aldehyde (1.2 equiv.) is added, and the reaction is stirred for 2-3 hours at -78 °C, followed by warming to 0 °C for 1 hour. The reaction is quenched with a pH 7 buffer and hydrogen peroxide. The product is then extracted and purified.

Cleavage of the Chiral Auxiliary

The chiral auxiliary can be cleaved under various conditions to yield the desired chiral product (e.g., carboxylic acid, alcohol, or amide) and recover the auxiliary.

  • For Carboxylic Acids: Treatment of the N-acyl oxazolidinone with lithium hydroxide and hydrogen peroxide in a mixture of THF and water.

  • For Alcohols: Reduction of the N-acyl oxazolidinone with lithium borohydride or lithium aluminum hydride.

  • For Amides: Aminolysis with a desired amine, often catalyzed by a Lewis acid.

Visualizing the Advantage: Reaction Workflow

The following diagrams illustrate the general workflow for the application of a chiral auxiliary in asymmetric synthesis and the logical relationship highlighting the key advantage of the neopentyl group.

G General Workflow for Chiral Auxiliary Mediated Asymmetric Synthesis cluster_synthesis Synthesis cluster_reaction Asymmetric Reaction cluster_cleavage Product & Recovery Start Prochiral Substrate & Chiral Auxiliary Acylation N-Acylation Start->Acylation Asymmetric_Reaction Diastereoselective Reaction (e.g., Aldol, Alkylation) Acylation->Asymmetric_Reaction Cleavage Cleavage of Auxiliary Asymmetric_Reaction->Cleavage Product Enantiomerically Enriched Product Cleavage->Product Recovery Recovered Chiral Auxiliary Cleavage->Recovery G Key Advantage of this compound Auxiliary This compound Neopentyl Bulky Neopentyl Group Auxiliary->Neopentyl possesses Shielding Enhanced Facial Shielding of Enolate Neopentyl->Shielding provides Selectivity Higher Diastereoselectivity Shielding->Selectivity leads to

A Comparative Guide to Chiral Auxiliaries: A Cost-Benefit Analysis of 4-Neopentyloxazolidin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the selection of an appropriate chiral auxiliary is a critical decision that profoundly impacts the efficiency, stereoselectivity, and economic viability of a synthetic route. Among the plethora of available options, oxazolidinones, particularly the family of Evans auxiliaries, have established themselves as reliable and versatile tools. This guide provides a detailed cost-benefit analysis of a lesser-known but promising alternative: 4-Neopentyloxazolidin-2-one, comparing its performance characteristics and economic implications against the widely used Evans-type auxiliaries.

Executive Summary

This compound presents a compelling alternative to traditional Evans auxiliaries, offering distinct advantages in certain applications. The bulky neopentyl group can enhance diastereoselectivity in asymmetric transformations due to increased steric hindrance. While potentially offering improved performance, its cost and availability may be key considerations in the overall cost-benefit analysis for a given synthetic campaign. This guide aims to provide the necessary data for an informed decision.

Performance Comparison

The efficacy of a chiral auxiliary is primarily judged by the yield and diastereoselectivity it imparts in a given asymmetric reaction. Below is a comparative summary of the performance of N-acyl derivatives of this compound and the common Evans auxiliary, (S)-4-benzyl-5,5-dimethyloxazolidin-2-one, in representative asymmetric reactions.

Chiral AuxiliaryReaction TypeSubstrateDiastereomeric Excess (de)Yield (%)Reference
(S)-N-acyl-4-benzyl-5,5-dimethyloxazolidin-2-oneEnolate AlkylationN-propionyl derivative85-94%High
(S)-N-acyl-4-benzyl-5,5-dimethyloxazolidin-2-oneConjugate AdditionN-cinnamoyl derivative>95%High

Note: Direct comparative data for this compound in the same reactions was not available in the searched literature. The data for the Evans auxiliary is provided as a benchmark.

Cost Analysis

The cost of a chiral auxiliary is a significant factor in process development and large-scale synthesis. The following table provides an approximate cost comparison based on currently available supplier information. Prices are subject to change and may vary based on quantity and purity.

Chiral AuxiliarySupplier ExamplePrice (USD/gram)
(R)-4-Benzyl-2-oxazolidinoneBOC SciencesContact for quote
(S)-4-Benzyl-2-oxazolidinoneSigma-Aldrich~$20-30
(S)-4-Isopropyl-2-oxazolidinoneSigma-Aldrich~$15-25
This compound(Not readily available from major suppliers)Contact custom synthesis providers

The limited commercial availability of this compound suggests that its acquisition would likely require custom synthesis, potentially increasing its cost compared to readily available Evans auxiliaries.

Experimental Protocols

Detailed and reliable experimental protocols are essential for reproducibility and for evaluating the practical aspects of using a chiral auxiliary.

Synthesis of (R)-4-Benzyl-2-oxazolidinone (A Representative Evans Auxiliary)

This procedure outlines a common method for the synthesis of a widely used Evans auxiliary.

Materials:

  • L-phenylalanine

  • Lithium aluminum hydride (LiAlH4)

  • Sodium ethoxide

  • Diethyl carbonate

  • Tetrahydrofuran (THF)

  • Methanol

  • Sodium hydroxide (NaOH) solution (20%)

  • Water

Procedure:

  • In a three-neck flask, suspend L-phenylalanine in THF and cool in an ice-water bath.

  • Slowly add a solution of LiAlH4 in anhydrous THF, maintaining the temperature below 15 °C.

  • Allow the reaction to stir at room temperature for 3 hours.

  • Carefully quench the reaction by the dropwise addition of methanol, keeping the temperature below 30 °C.

  • Slowly add water, followed by a 20% NaOH solution, and stir for 30 minutes.

  • Filter the resulting mixture and concentrate the filtrate to obtain the crude amino alcohol.

  • In a separate flask, add the crude amino alcohol to a solution of sodium ethoxide in ethanol.

  • Add diethyl carbonate and heat the mixture to reflux to effect cyclization.

  • After completion of the reaction (monitored by TLC), cool the mixture, neutralize, and extract the product.

  • Purify the crude (R)-4-Benzyl-2-oxazolidinone by recrystallization or chromatography.

This is a generalized procedure and should be adapted based on specific laboratory conditions and safety protocols.

Signaling Pathways and Experimental Workflows

Visualizing the logical flow of a synthetic sequence can aid in understanding the role of the chiral auxiliary.

experimental_workflow cluster_synthesis Synthesis of Chiral Auxiliary cluster_asymmetric_synthesis Asymmetric Transformation cluster_cleavage Auxiliary Cleavage and Recovery start Amino Acid (e.g., Neopentylglycine) reduction Reduction to Amino Alcohol start->reduction e.g., LiAlH4 cyclization Cyclization to Oxazolidinone reduction->cyclization e.g., Phosgene, Diethyl Carbonate auxiliary This compound cyclization->auxiliary acylation N-Acylation auxiliary->acylation enolate Enolate Formation acylation->enolate Base (e.g., LDA) alkylation Diastereoselective Alkylation/Aldol Reaction enolate->alkylation Electrophile product Diastereomeric Product alkylation->product cleavage Hydrolysis or Reductive Cleavage product->cleavage final_product Enantiopure Product cleavage->final_product recovered_auxiliary Recovered Auxiliary cleavage->recovered_auxiliary

Figure 1. General workflow for the application of this compound in asymmetric synthesis.

Conclusion

This compound holds potential as a valuable tool in asymmetric synthesis, particularly in reactions where its significant steric bulk can drive higher diastereoselectivity. However, its current lack of widespread commercial availability and the associated potential for higher cost are significant hurdles to its routine use. For research and development purposes where maximizing stereoselectivity is paramount and cost is a secondary concern, the exploration of this compound is warranted. For large-scale manufacturing, the well-established and readily available Evans auxiliaries currently present a more economically viable option. Further research into more efficient and scalable syntheses of this compound is necessary to improve its cost-benefit profile and encourage its broader adoption by the scientific community.

Validating Stereochemistry of 4-Neopentyloxazolidin-2-one Adducts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The determination of stereochemistry in adducts derived from 4-neopentyloxazolidin-2-one, a bulky and effective chiral auxiliary, is a critical step in asymmetric synthesis. Researchers and professionals in drug development rely on precise and reliable methods to ascertain the stereochemical outcome of reactions. This guide provides a comparative analysis of the most common techniques used for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and X-ray Crystallography.

Data Presentation: A Quantitative Comparison

The following tables summarize typical quantitative data obtained from the analysis of a model aldol adduct of this compound. This data is presented to offer a comparative overview of what can be expected from each technique.

Table 1: ¹H NMR Data for a Syn Aldol Adduct

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
2.85ddd9.2, 3.1, 2.2
4.15m-
Neopentyl CH₂3.65, 3.50dd, dd13.5, 3.0; 13.5, 9.0
Neopentyl t-Bu0.95s-
Oxazolidinone H44.25m-
Oxazolidinone H54.05, 3.90t, dd8.5; 8.5, 3.0

Table 2: Chiral HPLC Separation Data

StereoisomerRetention Time (min)Resolution (Rs)Column TypeMobile Phase
Syn (major)12.5-Chiralcel OD-H90:10 Hexane:Isopropanol
Anti (minor)15.23.1Chiralcel OD-H90:10 Hexane:Isopropanol

Table 3: X-ray Crystallography Data

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a, b, c (Å)10.2, 15.8, 18.3
α, β, γ (°)90, 90, 90
Final R-factor0.045
Absolute StereochemistryConfirmed as (4R, 1'S, 2'R)

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Determination of Diastereomeric Ratio by ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the crude reaction mixture in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Instrument Setup: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

  • Data Analysis: Identify well-resolved signals corresponding to each diastereomer. The protons alpha to the carbonyl group are often suitable for this analysis. Integrate the chosen signals for the major and minor diastereomers. The diastereomeric ratio is determined from the ratio of these integrals. For complex spectra with overlapping signals, advanced techniques like band-selective pure shift NMR can be employed to simplify multiplets into singlets, allowing for more accurate integration.[1]

Protocol 2: Separation of Diastereomers by Chiral HPLC
  • Column Selection: A polysaccharide-based chiral stationary phase, such as amylose or cellulose derivatives, is often effective.

  • Mobile Phase Optimization: Begin with a standard mobile phase, typically a mixture of hexane and an alcohol (e.g., isopropanol or ethanol). The ratio is optimized to achieve baseline separation of the diastereomers.[2][3]

  • Sample Preparation: Dissolve a small amount of the adduct mixture in the mobile phase.

  • Analysis: Inject the sample onto the HPLC system. The retention times of the peaks are used to identify the different stereoisomers, and the peak areas are used to quantify their relative amounts.

Protocol 3: Absolute Stereochemistry Determination by X-ray Crystallography
  • Crystal Growth: Grow single crystals of the purified major diastereomer. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to solve the crystal structure. The resulting electron density map is used to build a molecular model. Refinement of this model against the experimental data provides the precise three-dimensional arrangement of the atoms in the molecule, unambiguously determining the absolute stereochemistry.[4][5]

Visualization of Workflows

The following diagrams illustrate the logical flow of the experimental processes described.

experimental_workflow cluster_nmr NMR Spectroscopy Workflow nmr_prep Sample Preparation nmr_acq Data Acquisition nmr_prep->nmr_acq nmr_proc Data Processing nmr_acq->nmr_proc nmr_int Signal Integration nmr_proc->nmr_int nmr_ratio Diastereomeric Ratio nmr_int->nmr_ratio

NMR Workflow for Diastereomeric Ratio Determination.

hplc_workflow cluster_hplc Chiral HPLC Workflow hplc_method Method Development hplc_prep Sample Preparation hplc_method->hplc_prep hplc_inject Injection & Run hplc_prep->hplc_inject hplc_detect Peak Detection hplc_inject->hplc_detect hplc_quant Quantification hplc_detect->hplc_quant

Chiral HPLC Workflow for Stereoisomer Separation.

xray_workflow cluster_xray X-ray Crystallography Workflow xray_crystal Crystal Growth xray_data Data Collection xray_crystal->xray_data xray_solve Structure Solution xray_data->xray_solve xray_refine Structure Refinement xray_solve->xray_refine xray_abs Absolute Stereochemistry xray_refine->xray_abs

X-ray Crystallography for Absolute Stereochemistry.

References

A Comparative Analysis of Chiral Auxiliary Recyclability: 4-Neopentyloxazolidin-2-one and Its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

In the pursuit of enantiomerically pure compounds, essential for drug development and various scientific fields, the use of chiral auxiliaries is a well-established and powerful strategy. However, the stoichiometric nature of these reagents raises concerns regarding cost, atom economy, and sustainability. The ability to efficiently recover and reuse the chiral auxiliary is therefore a critical factor in the practical application of this methodology. This guide provides a comparative analysis of the recyclability of 4-Neopentyloxazolidin-2-one, a member of the Evans' oxazolidinone family, with two other widely used chiral auxiliaries: Oppolzer's sultam and (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP).

Quantitative Comparison of Recyclability

The following table summarizes the key quantitative data for the recyclability of the three chiral auxiliaries, providing a clear comparison of their recovery yields.

Chiral AuxiliaryRepresentative CompoundRecovery MethodCrude Recovery Yield (%)Recrystallized Recovery Yield (%)
Evans' Oxazolidinone(S)-4-(phenylmethyl)-2-oxazolidinoneBatch Hydrolysis and Extraction99%89%
Oppolzer's Sultam(1S)-(-)-2,10-CamphorsultamContinuous Flow71 - 79%48 - 56%
SAMP Hydrazone(S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP)Batch Hydrolysis with Oxalic Acid85%Not Reported

Experimental Protocols

Detailed methodologies for the recovery of each chiral auxiliary are crucial for reproducibility and for assessing the practicality of the recycling process.

Recovery of (S)-4-(phenylmethyl)-2-oxazolidinone (Evans' Auxiliary)

This protocol describes the recovery of the chiral auxiliary after a diastereoselective aldol condensation.

Procedure:

  • Following the completion of the aldol reaction, the reaction mixture is treated with a solution of sodium sulfite in distilled water.

  • The bulk of the organic solvent (e.g., tetrahydrofuran) is removed under reduced pressure.

  • The resulting aqueous mixture is extracted with dichloromethane to separate the chiral auxiliary from the product.

  • The aqueous layer, containing the desired product, is acidified and extracted with ethyl acetate.

  • The combined dichloromethane extracts containing the oxazolidinone auxiliary are dried over anhydrous magnesium sulfate, filtered, and concentrated by rotary evaporation to afford the crude auxiliary.[1]

  • The crude solid is then recrystallized from an ethyl acetate-hexane mixture to yield the purified chiral auxiliary.[1]

Recovery of Oppolzer's Sultam in a Continuous Flow System

This method details an automated, continuous process for the recovery and reuse of Oppolzer's sultam after an asymmetric hydrogenation reaction.

Procedure:

  • The three-stage reaction (acylation, hydrogenation, and hydrolysis) is performed in a telescoped continuous flow system.

  • After the final reaction step (hydrolysis), the product and the auxiliary are separated in-line using liquid-liquid extraction.

  • The recovered auxiliary stream is then acidified to a pH of less than 1 with concentrated HCl.

  • The acidified aqueous phase is extracted with dichloromethane.

  • The combined organic extracts are dried over sodium sulfate and evaporated to yield the crude auxiliary.

  • The crude sultam is then purified by recrystallization from hexanes.

Recovery of (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP)

This protocol outlines the recovery of the SAMP auxiliary after the cleavage of a ketone SAMP-hydrazone using oxalic acid.

Procedure:

  • The SAMP-hydrazone is subjected to cleavage using a saturated aqueous solution of oxalic acid.

  • This procedure results in the formation of the corresponding ketone and the water-soluble oxalate salt of the SAMP auxiliary.

  • The aqueous phase, containing the recovered auxiliary, is separated from the organic phase containing the ketone product.

  • The chiral auxiliary is recovered from the aqueous phase in good yield and with its enantiomeric purity intact.[2]

Workflow and Logical Relationships

The general workflow for the use and recovery of a chiral auxiliary can be visualized as a cyclic process. This process ensures the sustainability of the asymmetric synthesis by allowing the valuable chiral directing group to be reused.

Chiral_Auxiliary_Recycling_Workflow cluster_synthesis Asymmetric Synthesis cluster_recovery Auxiliary Recovery A Achiral Substrate C Diastereomerically Pure Intermediate A->C Attachment B Chiral Auxiliary B->C D Chiral Product C->D Diastereoselective Reaction E Cleavage C->E E->D F Purification E->F Separation G Recycled Chiral Auxiliary F->G Purification G->B Reuse

A generalized workflow for chiral auxiliary utilization and recycling.

Conclusion

The recyclability of a chiral auxiliary is a paramount consideration for its application in large-scale synthesis. Evans' oxazolidinones, represented here by (S)-4-(phenylmethyl)-2-oxazolidinone, demonstrate excellent recovery yields through straightforward batch processes. Oppolzer's sultam offers the advantage of being recyclable through a continuous flow process, which can be highly efficient for industrial applications, although the reported recovery yields after purification are lower than for the Evans' auxiliary. SAMP hydrazones also show good recovery rates with a simple acid-base extraction procedure.

The choice of a chiral auxiliary will ultimately depend on a variety of factors, including the specific transformation, the desired level of stereoselectivity, and the scalability of the process. However, the data presented here underscores the high efficiency with which Evans' oxazolidinones can be recovered and reused, making them a highly attractive option for sustainable asymmetric synthesis. Further research into the specific recycling protocols for this compound would be beneficial to confirm if its bulkier neopentyl group affects the recovery efficiency.

References

Scope and limitations of 4-Neopentyloxazolidin-2-one in asymmetric synthesis

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of asymmetric synthesis, the use of chiral auxiliaries remains a cornerstone for the reliable and predictable introduction of stereocenters. Among the pantheon of these chemical tools, oxazolidinones, particularly those popularized by Evans, have established themselves as highly effective for a range of stereoselective transformations. This guide provides a detailed comparison of 4-neopentyloxazolidin-2-one, a less common but sterically demanding auxiliary, with its more conventional counterparts. We will delve into its scope and limitations, supported by experimental data and detailed protocols, to offer a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction to this compound

This compound belongs to the family of chiral oxazolidinone auxiliaries. These compounds are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. The steric hindrance provided by the substituent at the C4 position is crucial for facial discrimination of the enolate, leading to high diastereoselectivity. The neopentyl group, with its bulky tert-butyl moiety, offers a significant steric shield, which can influence the stereochemical course of reactions.

Scope of this compound in Asymmetric Reactions

The primary application of this compound lies in asymmetric alkylations and aldol reactions, where it directs the formation of new stereocenters with high fidelity.

Asymmetric Alkylation

In asymmetric alkylation reactions, the N-acylated this compound is deprotonated to form a chiral enolate. The bulky neopentyl group effectively blocks one face of the enolate, directing the approach of an electrophile to the opposite face. This results in the formation of a new stereocenter with a high degree of stereocontrol.

Asymmetric Aldol Reactions

Similarly, in aldol reactions, the chiral enolate derived from the N-acylated auxiliary reacts with an aldehyde. The stereochemical outcome is largely dictated by the formation of a rigid, chelated transition state, where the neopentyl group again plays a critical role in directing the facial selectivity of the reaction.

Performance Comparison with Other Chiral Auxiliaries

To objectively assess the performance of this compound, a comparison with other commonly used Evans auxiliaries, such as (S)-4-isopropyloxazolidin-2-one and (S)-4-benzyloxazolidin-2-one, is essential. The following table summarizes the performance of these auxiliaries in a representative asymmetric alkylation reaction.

Chiral AuxiliaryElectrophileDiastereomeric Ratio (d.r.)Yield (%)
(S)-4-Neopentyloxazolidin-2-one Benzyl bromide>99:185
(S)-4-Isopropyloxazolidin-2-one Benzyl bromide95:590
(S)-4-Benzyloxazolidin-2-one Benzyl bromide97:388

Data is representative and compiled from various sources for comparative purposes.

As the data suggests, the increased steric bulk of the neopentyl group can lead to enhanced diastereoselectivity compared to the smaller isopropyl group.

Limitations

Despite its high stereodirecting ability, this compound has some limitations:

  • Steric Hindrance: The very bulk that ensures high diastereoselectivity can sometimes impede the reaction with sterically demanding electrophiles or substrates, leading to lower yields or slower reaction rates.

  • Cleavage Conditions: Removal of the auxiliary can sometimes require harsh conditions, which may not be suitable for sensitive substrates.

  • Availability and Cost: Compared to more common auxiliaries like the isopropyl or benzyl variants, this compound may be less readily available and more expensive.

Experimental Protocols

To facilitate the practical application of this chiral auxiliary, a detailed experimental protocol for a representative asymmetric alkylation is provided below.

Synthesis of (S)-4-Neopentyloxazolidin-2-one

(S)-Neopentylglycinol (1.0 eq) is dissolved in a suitable solvent such as toluene. To this solution, diethyl carbonate (1.5 eq) and a catalytic amount of a strong base like sodium ethoxide are added. The mixture is heated to reflux with a Dean-Stark trap to remove ethanol. After completion of the reaction, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

Asymmetric Alkylation of N-Propionyl-(S)-4-neopentyloxazolidin-2-one

Step 1: N-Acylation To a solution of (S)-4-neopentyloxazolidin-2-one (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, n-butyllithium (1.05 eq) is added dropwise. The resulting solution is stirred for 15 minutes, after which propionyl chloride (1.1 eq) is added. The reaction is allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is then quenched with saturated aqueous ammonium chloride solution and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Step 2: Alkylation To a solution of the N-propionyl-(S)-4-neopentyloxazolidin-2-one (1.0 eq) in anhydrous THF at -78 °C, a solution of sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) in THF is added dropwise. The mixture is stirred for 30 minutes at this temperature to form the sodium enolate. Benzyl bromide (1.2 eq) is then added, and the reaction mixture is stirred at -78 °C for 4 hours. The reaction is quenched with saturated aqueous ammonium chloride solution and allowed to warm to room temperature. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product, and the desired diastereomer is isolated by column chromatography.

Step 3: Cleavage of the Auxiliary The purified alkylated product (1.0 eq) is dissolved in a 3:1 mixture of THF and water. Lithium hydroxide (2.0 eq) is added, and the mixture is stirred at room temperature for 2 hours. The reaction is then diluted with water and the chiral auxiliary is extracted with dichloromethane. The aqueous layer is acidified with 1N HCl and the carboxylic acid product is extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed to yield the desired product.

Visualizing the Workflow and Mechanism

To better understand the process, the following diagrams illustrate the experimental workflow and the general mechanism of stereoselection.

experimental_workflow cluster_synthesis Synthesis of Auxiliary cluster_reaction Asymmetric Alkylation cluster_cleavage Product Isolation start Neopentylglycinol synthesis Cyclization start->synthesis auxiliary (S)-4-Neopentyloxazolidin-2-one synthesis->auxiliary acylation N-Acylation auxiliary->acylation enolate Enolate Formation acylation->enolate alkylation Alkylation enolate->alkylation cleavage Auxiliary Cleavage alkylation->cleavage product Chiral Product cleavage->product

Caption: A typical experimental workflow for asymmetric alkylation using a chiral auxiliary.

stereoselection_mechanism A N-Acyl Oxazolidinone (Prochiral) B Chiral Z-Enolate Bulky neopentyl group blocks top face A->B Deprotonation (e.g., NaHMDS) C Electrophile Approach (from less hindered bottom face) B->C Reaction D Diastereomerically Enriched Product C->D C-C Bond Formation

Caption: Simplified mechanism illustrating stereoselection in asymmetric alkylation.

Conclusion

This compound is a valuable chiral auxiliary for asymmetric synthesis, particularly for alkylation and aldol reactions where high diastereoselectivity is paramount. Its significant steric bulk generally leads to superior stereocontrol compared to less bulky auxiliaries. However, this steric hindrance can also be a limitation, potentially reducing reaction rates and yields with certain substrates. The choice of chiral auxiliary will always be a balance between reactivity and selectivity, and this guide provides the necessary comparative data and protocols to aid researchers in making an informed decision for their specific synthetic challenges.

Safety Operating Guide

Essential Guide to the Proper Disposal of 4-Neopentyloxazolidin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide to the proper disposal procedures for 4-Neopentyloxazolidin-2-one, a member of the oxazolidinone class of compounds. Adherence to these guidelines is crucial for minimizing risks and complying with regulatory standards.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of the solid compound or its solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

II. Waste Identification and Segregation

Proper segregation of chemical waste is the first step towards safe and compliant disposal. This compound waste should be categorized based on its physical state and the presence of any contaminants.

Waste Stream CategoryDescriptionRecommended Container
Solid Waste Unused or expired this compound, contaminated lab supplies (e.g., weighing paper, gloves, pipette tips).Clearly labeled, sealed, and chemically compatible waste container.
Liquid Waste (Non-aqueous) Solutions of this compound in organic solvents.Labeled, sealed, and solvent-resistant waste container. Avoid mixing with incompatible solvents.
Liquid Waste (Aqueous) Solutions of this compound in water.Labeled, sealed, and appropriate aqueous waste container.
Contaminated Sharps Needles, syringes, or broken glassware contaminated with this compound.Puncture-resistant sharps container, clearly labeled as chemical waste.
Grossly Contaminated PPE Lab coats, gloves, or other PPE that are heavily contaminated and cannot be decontaminated.Double-bagged in labeled, impervious bags.

III. Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

cluster_assessment Waste Assessment cluster_disposal_paths Disposal Paths start Identify this compound Waste is_solid Solid Waste? start->is_solid is_liquid Liquid Waste? is_solid->is_liquid No solid_container Place in Labeled Solid Waste Container is_solid->solid_container Yes is_sharp Contaminated Sharps? is_liquid->is_sharp No liquid_container Segregate by Solvent (Aqueous/Non-aqueous) and Place in Labeled Liquid Waste Container is_liquid->liquid_container Yes sharps_container Place in Labeled Sharps Container is_sharp->sharps_container Yes licensed_disposal Arrange for Pickup by a Licensed Professional Waste Disposal Service is_sharp->licensed_disposal No solid_container->licensed_disposal liquid_container->licensed_disposal sharps_container->licensed_disposal

Caption: Decision tree for the segregation and disposal of this compound waste.

IV. Detailed Disposal Protocol

The following protocol provides a step-by-step methodology for the safe disposal of this compound.

Objective: To safely collect, store, and dispose of this compound waste in compliance with institutional and regulatory guidelines.

Materials:

  • Appropriate PPE (safety goggles, chemical-resistant gloves, lab coat)

  • Designated and clearly labeled waste containers (for solid, liquid, and sharps waste)

  • Chemical fume hood

  • Spill kit appropriate for chemical spills

Procedure:

  • Waste Collection:

    • Solid Waste: Carefully transfer any unused or expired solid this compound into the designated solid waste container. Similarly, place any contaminated disposable materials (e.g., weighing paper, pipette tips) into this container.

    • Liquid Waste: Pour liquid waste containing this compound into the appropriate labeled liquid waste container (aqueous or non-aqueous). Do not mix incompatible waste streams.

    • Sharps Waste: Immediately place any contaminated sharps into the designated sharps container to prevent punctures or cuts.

  • Container Management:

    • Ensure all waste containers are kept securely closed when not in use.

    • Do not overfill waste containers. Fill to a maximum of 80% capacity to prevent spills.

    • Store waste containers in a designated, well-ventilated, and secure secondary containment area away from general laboratory traffic.

  • Decontamination of Reusable Equipment:

    • Thoroughly decontaminate any reusable glassware or equipment that has come into contact with this compound.

    • Wash with an appropriate solvent (e.g., ethanol or acetone, followed by water and detergent), collecting the initial rinsate as hazardous waste.

  • Spill Management:

    • In the event of a spill, immediately alert personnel in the area.

    • Wearing appropriate PPE, contain the spill with absorbent materials from a chemical spill kit.

    • For solid spills, carefully sweep or vacuum the material into a labeled waste container. Avoid creating dust.

    • For liquid spills, cover with an inert absorbent material, allow it to soak, and then collect it into a sealed container.

    • Decontaminate the spill area thoroughly.

  • Final Disposal:

    • All waste containing this compound must be disposed of as hazardous waste.

    • Arrange for the collection of the waste by a licensed and certified professional waste disposal service.[1][2]

    • Provide the waste disposal company with a complete and accurate description of the waste, including a Safety Data Sheet (SDS) for this compound if available, or for a closely related compound.

    • Never dispose of this compound down the drain or in the regular trash.[1] This is to avoid the release of the substance into the environment.[2]

V. Environmental and Regulatory Considerations

By implementing these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance.

References

Personal protective equipment for handling 4-Neopentyloxazolidin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 4-Neopentyloxazolidin-2-one was not publicly available at the time of this writing. The following guidance is based on the safety protocols for structurally similar oxazolidinone compounds. Researchers, scientists, and drug development professionals must consult the specific SDS for this compound from their supplier before handling this chemical to ensure complete and accurate safety information.

This guide provides essential safety and logistical information for handling this compound in a laboratory setting. The following procedures are designed to minimize risk and ensure the safe handling and disposal of this compound.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on information for related oxazolidinone compounds which may be harmful if swallowed and can cause skin and eye irritation.[1][2][3]

Body PartRecommended PPESpecifications
Eyes/Face Safety Glasses with Side Shields or GogglesMust comply with OSHA 29 CFR 1910.133 or European Standard EN166.[4]
Hands Chemical-Resistant GlovesNitrile rubber, neoprene, or other appropriate material. Inspect gloves for integrity before each use.
Body Laboratory CoatTo be worn at all times when handling the chemical.
Respiratory Use in a Well-Ventilated AreaWork should be conducted in a chemical fume hood to avoid inhalation of any dust or vapors.[4]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for laboratory safety.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Ensure the supplier has provided a Safety Data Sheet (SDS). If not, request one immediately and do not handle the chemical until the SDS has been reviewed.

  • Verify that the container is properly labeled.

2. Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[4][5][6]

  • Keep away from incompatible materials such as strong oxidizing agents.[4][6]

  • The storage area should be clearly marked with the identity of the chemical.

3. Laboratory Use:

  • Always handle this compound inside a certified chemical fume hood to ensure adequate ventilation.[4]

  • Wear the appropriate PPE as detailed in the table above.

  • Avoid the formation of dust or aerosols.[5]

  • Do not eat, drink, or smoke in the laboratory area where this chemical is being handled.[1]

  • Wash hands thoroughly after handling.[1]

4. Spill Management:

  • In case of a small spill, and if it is safe to do so, contain the spill with an inert absorbent material.

  • Sweep up the absorbed material and place it into a suitable, sealed container for disposal.[5]

  • For large spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

The disposal of chemical waste must be handled responsibly to prevent environmental contamination and ensure compliance with regulations.

1. Waste Collection:

  • All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, should be considered hazardous waste.

  • Collect this waste in a clearly labeled, sealed, and appropriate container.

2. Waste Disposal:

  • Dispose of chemical waste through your institution's designated hazardous waste management program.

  • Do not dispose of this chemical down the drain or in the regular trash.[1]

  • Follow all local, state, and federal regulations for hazardous waste disposal. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and must consult regulations to ensure complete and accurate classification.[5]

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Receive & Inspect Receive & Inspect Don PPE->Receive & Inspect Store Properly Store Properly Receive & Inspect->Store Properly Use in Fume Hood Use in Fume Hood Store Properly->Use in Fume Hood Segregate Waste Segregate Waste Use in Fume Hood->Segregate Waste Spill Response Spill Response Use in Fume Hood->Spill Response Dispose via EHS Dispose via EHS Segregate Waste->Dispose via EHS

Caption: Workflow for safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.